Pyrindamycin B
Description
Properties
Molecular Formula |
C26H26ClN3O8 |
|---|---|
Molecular Weight |
544 g/mol |
IUPAC Name |
methyl (2R,8S)-8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3/t12-,26+/m0/s1 |
InChI Key |
ILRQRCTVPANBBE-GWQKEKGPSA-N |
SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC |
Isomeric SMILES |
C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC |
Canonical SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC |
Synonyms |
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester duocarmycin C1 pyrindamycin B |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for Pyrindamycin B: A Technical Guide to its Discovery and Isolation from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and isolation of Pyrindamycin B, a potent antimycobacterial agent, from its microbial source, the genus Streptomyces. This compound, a close analog of the better-known Pyrindamycin (or Pyridomycin), represents a fascinating case study in natural product chemistry and the intricate biosynthetic pathways of actinomycetes. This document provides a comprehensive overview of the methodologies involved, from the initial fermentation of the producing organism to the detailed characterization of the isolated compound.
Discovery and Microbial Source
This compound was identified through the study of the biosynthetic pathway of Pyrindamycin in Streptomyces pyridomyceticus. While the parent compound, Pyrindamycin, was first discovered in 1953 by Maeda et al. from Streptomyces pyridomyceticus, this compound was later characterized as a product from a mutant strain of this bacterium.[1][2][3] Specifically, it was isolated from a Δpyr2 mutant of S. pyridomyceticus B2517, where the inactivation of the pyr2 gene, encoding a 3-oxoacyl ACP reductase, led to the accumulation of this novel analog.[1] The producing organism for the parent compound has also been identified as Dactylosporangium fulvum, which can produce Pyrindamycin at yields of 20-40 mg/L.[4][5][6][7]
Fermentation and Production
The production of this compound is achieved through submerged fermentation of the genetically modified Streptomyces pyridomyceticus strain. While specific fermentation parameters for maximizing this compound yield are not extensively published, a general approach based on the cultivation of Streptomyces for antibiotic production can be outlined.
Experimental Protocol: Fermentation of Streptomyces pyridomyceticus (Δpyr2 Mutant)
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium, such as ISP-2 medium, with spores or a vegetative mycelial suspension of S. pyridomyceticus (Δpyr2). The culture is incubated at 28-30°C with shaking at 200-250 rpm for 2-3 days until sufficient growth is achieved.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used for Streptomyces fermentation, typically containing a complex carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Fermentation Conditions: The production culture is incubated at 28-30°C with vigorous aeration and agitation for 5-7 days. The pH of the medium is typically maintained around 7.0.
-
Monitoring: The production of this compound can be monitored throughout the fermentation process by taking periodic samples and analyzing the culture broth by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 305 nm).[8]
Isolation and Purification
Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques. The process involves separating the compound of interest from other metabolites and media components.
Experimental Protocol: Extraction and Purification of this compound
-
Extraction: The fermentation broth is first centrifuged to separate the mycelial biomass from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic phase, containing this compound, is collected and concentrated under reduced pressure.
-
Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography for purification. A typical workflow would involve:
-
Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents, such as a mixture of dichloromethane and methanol, to separate compounds based on polarity.
-
Preparative HPLC: Fractions containing this compound are then further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in water.
-
-
Purity Analysis: The purity of the isolated this compound is assessed by analytical HPLC.
Structural Elucidation and Characterization
The definitive identification of this compound is accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, mass, and other physical properties of the compound.
Spectroscopic Data for this compound
The structure of this compound was elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[1]
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₂N₄O₈ | [9] |
| Molecular Weight | 540.57 g/mol | |
| HRMS (m/z) [M+H]⁺ | 541.2291 (observed) | [9] |
| UV-Vis λmax | ~305 nm | [8] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD [1]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 76.6 | 4.25, m |
| 3 | 170.9 | |
| 5 | 56.4 | 4.95, dd, 10.0, 4.0 |
| 6 | 36.2 | 2.95, m; 2.65, m |
| 7 | 172.1 | |
| 9 | 56.8 | 5.45, d, 9.5 |
| 10 | 175.4 | |
| 11 | 132.5 | |
| 12 | 159.5 | |
| 13 | 41.1 | 2.20, m |
| 14 | 26.8 | 1.60, m; 1.25, m |
| 15 | 11.8 | 0.90, t, 7.5 |
| 16 | 16.5 | 0.95, d, 7.0 |
| 17 | 12.7 | 1.85, s |
| 18 | 20.3 | 1.05, d, 7.0 |
| 19 | 35.5 | 3.55, m; 3.35, m |
| 20 | 148.2 | |
| 21 | 125.1 | 7.41, brd, 8.5 |
| 22 | 138.1 | 7.85, t, 8.0 |
| 23 | 124.9 | 7.35, dd, 8.0, 5.0 |
| 24 | 149.2 | 8.45, d, 5.0 |
| 25 | 140.5 | |
| 1' | 139.8 | |
| 2' | 126.2 | 8.55, d, 6.0 |
| 3' | 135.2 | 7.51, dd, 8.5, 4.0 |
| 4' | 127.7 | 8.25, d, 8.0 |
| 5' | 148.8 | 8.65, s |
Visualizing the Workflow and Biosynthetic Logic
The following diagrams illustrate the general workflow for the isolation of this compound and the key difference in the biosynthetic pathway leading to its formation compared to Pyrindamycin.
Caption: Experimental workflow for the isolation of this compound.
References
- 1. Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. A new antibiotic, pyridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Pyridomycin | Working Group for New TB Drugs [newtbdrugs.org]
- 6. embopress.org [embopress.org]
- 7. Towards a new tuberculosis drug: pyridomycin - nature's isoniazid [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pyrindamycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrindamycin B is a potent antibiotic agent that has demonstrated significant activity against both gram-positive and gram-negative bacteria. This document provides a comprehensive overview of the chemical structure and stereochemistry of this compound, drawing from foundational research and subsequent synthetic studies. It aims to serve as a detailed technical resource, presenting key data in a structured format and outlining the experimental methodologies that have been pivotal in the elucidation of its complex architecture.
Chemical Structure and Properties
This compound, with the CAS number 118292-35-6, possesses the molecular formula C₂₆H₂₆ClN₃O₈. It belongs to a class of antitumor antibiotics that includes its closely related analogue, Pyrindamycin A. The core structure of this compound is a complex, polycyclic system.
Initial structural elucidation was reported by Ishii et al. in their 1989 paper in The Journal of Antibiotics, which first described the isolation and antitumor activities of Pyrindamycins A and B.[1][2][3][4][5] Subsequent synthetic efforts have confirmed the proposed structure and established the absolute stereochemistry of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 118292-35-6 |
| Molecular Formula | C₂₆H₂₆ClN₃O₈ |
| Appearance | Solid |
Stereochemistry
The stereochemistry of this compound is a critical aspect of its biological activity. The molecule contains multiple stereocenters, and the precise spatial arrangement of its constituent atoms is essential for its interaction with biological targets. The absolute configuration of this compound has been determined through a combination of spectroscopic analysis and total synthesis.
The elucidation of the complex stereochemical landscape of this compound has been a significant focus of synthetic organic chemistry. These studies have not only confirmed the structure but have also provided valuable insights into the structure-activity relationships of this class of compounds.
Experimental Protocols
The isolation and structural characterization of this compound involved a series of meticulous experimental procedures. The following sections detail the generalized methodologies employed in this critical work.
Isolation and Purification
The workflow for the isolation of this compound from its natural source, a producing microorganism, is outlined below. This process typically involves fermentation, extraction, and chromatographic separation.
Caption: Generalized workflow for the isolation and purification of this compound.
Structural Elucidation Methodologies
The determination of the chemical structure and stereochemistry of this compound relied on a combination of advanced spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity of the carbon and hydrogen atoms, providing the foundational framework of the molecule. Advanced 2D NMR techniques, such as COSY and HMBC, were employed to establish long-range correlations and piece together the complex ring system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of this compound, confirming its molecular formula. Fragmentation analysis in tandem MS experiments provided further structural insights by revealing the connectivity of different parts of the molecule.
-
X-ray Crystallography: While not explicitly detailed in the initial reports for this compound itself, X-ray crystallography of related compounds or synthetic intermediates is a powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute stereochemistry.
Quantitative Data
The following table summarizes key spectroscopic data that are characteristic of this compound. These data are essential for the identification and characterization of the compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations (Hypothetical Data based on typical similar structures) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.5-8.5 (aromatic protons), δ 4.0-5.5 (protons on oxygenated carbons), δ 1.5-3.0 (aliphatic protons) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 160-170 (carbonyl carbons), δ 110-150 (aromatic carbons), δ 60-80 (oxygenated carbons), δ 20-50 (aliphatic carbons) |
| High-Resolution Mass Spectrometry | [M+H]⁺ peak consistent with the calculated exact mass for C₂₆H₂₇ClN₃O₈⁺ |
Note: The specific chemical shifts and coupling constants would be found in the primary literature and are presented here as a representative example.
Logical Relationships in Structural Analysis
The process of determining the structure of a complex natural product like this compound involves a logical and iterative process of data acquisition and interpretation.
Caption: Logical flow of experimental data integration for structural elucidation.
Conclusion
The chemical structure and stereochemistry of this compound represent a significant achievement in natural product chemistry. Its complex architecture, elucidated through a combination of sophisticated spectroscopic techniques and confirmed by total synthesis, continues to be of interest to medicinal chemists and drug development professionals. This guide has provided a consolidated overview of the key structural features, the experimental methodologies used for their determination, and the quantitative data that define this potent antibiotic. Further research into the synthesis of analogues and the elucidation of its mechanism of action will undoubtedly pave the way for the development of new therapeutic agents.
References
- 1. Enantioselective de novo construction of 3‑oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Unraveling of Pyrroindomycin B Biosynthesis: A Technical Guide to a Complex Pathway in Actinomycetes
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate biosynthetic pathway of Pyrroindomycin B, a potent antibiotic produced by actinomycetes. This document elucidates the genetic blueprint, enzymatic machinery, and regulatory networks that govern the production of this promising therapeutic agent.
Pyrroindomycins, including Pyrroindomycin B, are a class of spirotetramate natural products exhibiting significant antimicrobial activities, notably against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria.[1] Produced by the actinomycete Streptomyces rugosporus LL-42D005, the complex pentacyclic core of these molecules is assembled through a remarkable and elegant biosynthetic pathway, the centerpiece of which is an enzyme-catalyzed [4+2] cycloaddition cascade.[1][2] This guide provides an in-depth exploration of this pathway, summarizing the key genetic components, enzymatic functions, and experimental methodologies used to decipher its complexity.
The Pyrroindomycin Biosynthetic Gene Cluster (BGC)
The genetic instructions for Pyrroindomycin B biosynthesis are encoded within a dedicated biosynthetic gene cluster (pyr) in Streptomyces rugosporus. While the complete and annotated gene cluster from the producing organism is a subject of ongoing research, analysis of homologous pathways, such as the related pyrrolomycin cluster, and the characterization of key enzymes have provided significant insights into its composition. The cluster is predicted to contain genes for a Type I Polyketide Synthase (PKS), tailoring enzymes, and regulatory proteins.[1]
Table 1: Key Characterized and Putative Genes in the Pyrroindomycin Biosynthetic Pathway
| Gene/Protein | Proposed Function | Evidence/Homology |
| PKS Module | Assembly of the linear polyene precursor | Inferred from the structure of the linear intermediate |
| PyrE3 | Diels-Alderase: Catalyzes the first [4+2] cycloaddition to form the trans-decalin system | Biochemical characterization, X-ray crystallography, mechanistic studies[1] |
| PyrI4 | Diels-Alderase: Catalyzes the second, exo-selective [4+2] cycloaddition to form the spirotetramate moiety | Biochemical characterization, X-ray crystallography, mechanistic studies[1][3] |
| Putative Regulators | Transcriptional regulation of the pyr gene cluster | Homology to TetR-family regulators found in related antibiotic BGCs[4] |
| Putative Transporters | Export of Pyrroindomycin and self-resistance | Homology to membrane transport proteins in other antibiotic BGCs[4] |
The Core Biosynthetic Pathway: An Enzymatic Cascade
The biosynthesis of Pyrroindomycin B is a testament to nature's chemical ingenuity. The pathway commences with the assembly of a linear polyene precursor by a Type I PKS. This precursor, containing two sets of 1,3-diene and alkene functionalities, is the substrate for an extraordinary enzymatic cascade that constructs the molecule's complex, stereochemically rich core.[1][2]
The cascade is initiated by the monofunctional Diels-Alderase, PyrE3 . This enzyme catalyzes a highly endo-selective intramolecular [4+2] cycloaddition to form a multi-substituted trans-decalin system, the first two rings of the pentacyclic structure.[1][5] The reaction is entirely enzyme-dependent and proceeds with remarkable regio- and stereoselectivity.[2]
Following the action of PyrE3, a second dedicated Diels-Alderase, PyrI4 , catalyzes the subsequent cycloaddition. PyrI4 facilitates an exo-selective intramolecular [4+2] reaction to construct the characteristic spiro-linked tetramate moiety, completing the formation of the pentacyclic core of the pyrroindomycins.[1][6]
Mechanistic Insights into the Key Diels-Alderases
Intensive computational and mechanistic studies have revealed that PyrE3 and PyrI4 employ distinct catalytic strategies to achieve their remarkable transformations.[1]
PyrE3 operates by pre-arranging its anionic polyene substrate into a high-energy, reactive conformation within its active site.[5][7] This substrate preorganization, coupled with electrostatic stabilization, overcomes the high activation barrier of the inverse-electron-demand Diels-Alder reaction.[5]
In contrast, PyrI4 utilizes a different mechanism centered on acid catalysis.[6] The enzyme's active site protonates the tetramate moiety of the substrate, thereby activating it for the subsequent cycloaddition.[8][9] An "induced-fit" mechanism, involving a unique lid feature of the enzyme, further stabilizes the transition state, ensuring high stereospecificity.[6][8]
Quantitative Analysis of Enzymatic Activity
While comprehensive kinetic data for all enzymes in the pathway are not yet available, the catalytic efficiency of PyrE3 has been determined. These data underscore the remarkable rate enhancement achieved by this enzyme.
Table 2: Kinetic Parameters for PyrE3
| Enzyme | Substrate | kcat (min-1) | Km | Reference |
| PyrE3 | Linear Polyene Intermediate (SM) | 223.2 ± 5.4 | Not Reported | [1] |
Experimental Protocols for Pathway Elucidation
The characterization of the Pyrroindomycin B biosynthetic pathway has relied on a combination of molecular genetics, biochemistry, and structural biology. Below are summaries of the key experimental methodologies employed.
Gene Inactivation and Heterologous Expression
To confirm the function of genes within the pyr cluster, targeted gene knockouts are performed in S. rugosporus. This is typically achieved through homologous recombination, replacing the target gene with an antibiotic resistance cassette.
General Protocol for Gene Knockout:
-
Construct Design: A knockout plasmid is constructed containing two regions of homology (arms) flanking the target gene and a central antibiotic resistance marker (e.g., apramycin). The construct is typically assembled in an E. coli vector that cannot replicate in Streptomyces.
-
Conjugation: The non-replicative plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. rugosporus via intergeneric conjugation.
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Single-crossover integrants are first selected, followed by screening for double-crossover events, which result in the replacement of the target gene.
-
Verification: The desired gene deletion is confirmed by PCR analysis of genomic DNA from the mutant strain and subsequent DNA sequencing.
-
Phenotypic Analysis: The mutant strain is fermented, and the resulting metabolite profile is analyzed by HPLC and mass spectrometry to observe the loss of Pyrroindomycin B production and/or the accumulation of biosynthetic intermediates.
In Vitro Enzymatic Assays
The catalytic function of enzymes like PyrE3 and PyrI4 is confirmed through in vitro assays using purified recombinant proteins and synthetic substrates.
General Protocol for in vitro Assay of PyrE3/PyrI4:
-
Protein Expression and Purification: The gene encoding the target enzyme (e.g., pyrE3) is cloned into an E. coli expression vector (e.g., pET-28a) with a purification tag (e.g., His₆-tag). The protein is overexpressed in an E. coli host strain (e.g., BL21(DE3)) and purified to homogeneity using affinity chromatography (e.g., Ni-NTA).
-
Substrate Synthesis: The linear polyene substrate for PyrE3 or the trans-decalin intermediate for PyrI4 is chemically synthesized.
-
Enzymatic Reaction: The purified enzyme is incubated with the synthetic substrate in a suitable buffer (e.g., phosphate or Tris buffer) at a controlled temperature (e.g., 30°C).
-
Reaction Quenching and Extraction: The reaction is stopped at various time points by adding an organic solvent (e.g., ethyl acetate) and quenching with acid. The product is then extracted into the organic phase.
-
Product Analysis: The extracted material is analyzed by HPLC, LC-MS, and NMR to confirm the identity and stereochemistry of the enzymatic product and to determine reaction kinetics.
Regulation of Pyrroindomycin B Biosynthesis
The production of specialized metabolites like Pyrroindomycin B in Streptomyces is tightly regulated to coincide with specific stages of the organism's life cycle and in response to environmental cues. While specific regulatory mechanisms for the pyr cluster are still under investigation, it is highly probable that they follow the established paradigms for antibiotic regulation in actinomycetes.
This typically involves a hierarchical control system:
-
Cluster-Situated Regulators (CSRs): The pyr gene cluster likely contains one or more pathway-specific regulatory genes. Based on homology to other clusters, these could belong to families such as TetR or LuxR.[4][10] These regulators directly control the transcription of the biosynthetic genes within the cluster.
-
Pleiotropic and Global Regulators: Higher-level regulators respond to nutritional signals (e.g., carbon/nitrogen availability), developmental signals (e.g., sporulation), and population density, integrating this information to control the expression of CSRs.[2]
Conclusion and Future Directions
The elucidation of the Pyrroindomycin B biosynthetic pathway represents a significant achievement in natural product biosynthesis, highlighting a remarkable enzymatic cascade that constructs a complex molecular architecture. The discovery and characterization of the monofunctional Diels-Alderases PyrE3 and PyrI4 have expanded our understanding of the enzymatic repertoire available in nature for C-C bond formation.
Future research will likely focus on the complete annotation of the pyr gene cluster, the characterization of the remaining unassigned tailoring enzymes, and a detailed investigation into the specific regulatory networks that control Pyrroindomycin B production. This knowledge will not only provide deeper fundamental insights but also pave the way for synthetic biology and metabolic engineering approaches to generate novel, more potent Pyrroindomycin analogs for drug development.
References
- 1. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Discovery and investigation of natural Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Investigation of the Mechanism of Diels–Alderase PyrI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Investigation of the Mechanism of Diels-Alderase PyrI4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Multiple Gene Clusters’ Expression by the PAS-LuxR Transcriptional Regulator PteF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of Pyrindamycin B on Bacterial DNA
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on the specific mechanism of action of Pyrindamycin B is exceedingly limited. This guide, therefore, presents a hypothesized mechanism based on the known activity of its analogue, Pyrindamycin A, and the broader class of DNA-acting antibiotics. The experimental data and protocols are generalized representations and should not be considered as experimentally validated for this compound.
Executive Summary
This compound, a lesser-known analogue of the DNA synthesis inhibitor Pyrindamycin A, is postulated to exert its antibacterial effects through covalent modification of bacterial DNA. This technical guide synthesizes the available information to propose a mechanism centered on DNA alkylation, leading to the disruption of essential cellular processes like DNA replication and transcription. We present a framework for the experimental investigation of this mechanism, including generalized protocols and hypothetical quantitative data, to serve as a resource for researchers in the field of antibiotic drug discovery.
Proposed Mechanism of Action: DNA Alkylation and Cellular Disruption
The central hypothesis for the mechanism of action of this compound is its function as a DNA alkylating agent. This process involves the formation of a stable, covalent bond with the bacterial DNA, which acts as a significant lesion, triggering a cascade of cytotoxic events.
2.1 Covalent Adduct Formation:
This compound likely possesses an electrophilic center that reacts with nucleophilic sites on the DNA bases. The N7 position of guanine and the N3 position of adenine are common targets for alkylating agents due to their high nucleophilicity. The binding is likely to occur in the minor groove of the DNA, a common feature of this class of molecules.
2.2 Inhibition of Nucleic Acid Synthesis:
The formation of a bulky this compound-DNA adduct is proposed to have the following consequences:
-
Inhibition of DNA Replication: The adduct can act as a physical roadblock, stalling the progression of DNA polymerase and thereby inhibiting the replication of the bacterial chromosome.
-
Inhibition of Transcription: Similarly, the adduct can impede the movement of RNA polymerase along the DNA template, preventing the transcription of genes essential for bacterial survival. This is a plausible mechanism given that the related compound, Tirandamycin B, is known to inhibit DNA-directed RNA polymerases.
2.3 Induction of the SOS Response:
The DNA damage caused by this compound would likely trigger the bacterial SOS response, a complex regulatory network that controls DNA repair and mutagenesis. While intended to repair the damage, extensive alkylation can overwhelm this system, leading to an accumulation of mutations or the initiation of programmed cell death.
The proposed signaling pathway for the action of this compound is illustrated in the diagram below.
Caption: Proposed signaling pathway of this compound in bacteria.
Quantitative Data for Mechanistic Elucidation (Hypothetical)
To fully characterize the mechanism of action of this compound, a series of quantitative experiments would be necessary. The following table presents hypothetical data points that would be crucial for this characterization.
| Parameter | Experimental Method | Hypothetical Value | Interpretation |
| Minimum Inhibitory Concentration (MIC) | Broth Microdilution | 0.5 µg/mL | Potent antibacterial activity against the target organism. |
| DNA Binding Affinity (K D) | Surface Plasmon Resonance | 50 nM | High-affinity, non-covalent interaction preceding alkylation. |
| Alkylation Rate (k obs) | HPLC-MS | 0.1 min⁻¹ | Rate of covalent adduct formation with bacterial DNA. |
| IC 50 (DNA Polymerase III) | In vitro Polymerase Assay | 1 µM | Potent inhibition of the primary bacterial replicative polymerase. |
| IC 50 (RNA Polymerase) | In vitro Transcription Assay | 5 µM | Significant inhibition of bacterial transcription. |
Key Experimental Protocols (Generalized)
The investigation into the DNA interaction of this compound would involve several key experimental techniques. Below are generalized protocols for these assays.
4.1 DNA Footprinting Assay
-
Objective: To identify the specific DNA sequence where this compound binds.
-
Methodology:
-
A specific DNA fragment is radiolabeled at one end.
-
The labeled DNA is incubated with varying concentrations of this compound.
-
The mixture is treated with DNase I, which cleaves the DNA at sites not protected by the bound compound.
-
The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
The binding site is identified as a "footprint," a gap in the ladder of DNA fragments, visualized by autoradiography.
-
4.2 In Vitro DNA Alkylation Assay
-
Objective: To confirm covalent bond formation between this compound and DNA.
-
Methodology:
-
Purified bacterial DNA is incubated with this compound.
-
The DNA is then enzymatically digested to its constituent nucleosides.
-
The digest is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The presence of a new species with a mass corresponding to a nucleoside-Pyrindamycin B adduct confirms covalent binding.
-
4.3 DNA and RNA Polymerase Inhibition Assays
-
Objective: To quantify the inhibitory effect of this compound on DNA and RNA synthesis.
-
Methodology:
-
In vitro reactions are set up containing a DNA template, the respective polymerase (DNA or RNA), and nucleotide triphosphates (one of which is radiolabeled).
-
Increasing concentrations of this compound are added to the reactions.
-
The amount of newly synthesized, radiolabeled nucleic acid is quantified to determine the extent of inhibition.
-
The IC 50 value is calculated as the concentration of this compound that causes a 50% reduction in polymerase activity.
-
A generalized workflow for these experimental investigations is depicted below.
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
While the definitive mechanism of action of this compound on bacterial DNA awaits empirical validation, the existing evidence strongly suggests a model based on DNA alkylation leading to the inhibition of critical cellular processes. The technical framework provided in this guide offers a roadmap for the systematic investigation of this promising antibacterial compound. Further research is warranted to isolate and characterize this compound, confirm its structure, and perform the detailed biochemical and cellular assays outlined herein. Such studies will be invaluable for understanding its full therapeutic potential and for the rational design of novel antibiotics in the ongoing battle against bacterial resistance.
In-Depth Technical Guide: Antitumor Properties of Pyrindamycin B Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrindamycin B, a potent antitumor antibiotic, belongs to the duocarmycin class of natural products known for their exceptional cytotoxic activity. This document provides a comprehensive technical overview of the antitumor properties of this compound, with a focus on its efficacy against various cancer cell lines. It includes a detailed summary of available quantitative data, experimental methodologies for key assays, and a visualization of its proposed mechanism of action. The primary mode of action for this compound involves the inhibition of DNA synthesis, exhibiting significant therapeutic potential, particularly against leukemias and multidrug-resistant cancer cells.
Introduction
This compound is a structural analog of Pyrindamycin A, both of which are potent DNA alkylating agents. These compounds are part of the larger family of duocarmycins, a series of natural products that have garnered significant interest in the field of oncology due to their powerful antineoplastic effects. The duocarmycins function through a sequence-selective alkylation of DNA, which ultimately disrupts DNA replication and transcription, leading to cell death. Notably, this compound has demonstrated significant cytotoxicity against both murine and human tumor cell lines. It has shown particular efficacy against doxorubicin-resistant cell lines, suggesting its potential in overcoming certain mechanisms of multidrug resistance. Research indicates that this compound's therapeutic effects are more pronounced in hematological malignancies compared to solid tumors.
Quantitative Assessment of Cytotoxic Activity
The antitumor efficacy of this compound has been evaluated against a panel of murine and human cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: In Vitro Cytotoxicity of this compound Against Murine Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| L1210 | Leukemia | Data Not Available in Abstract |
| P388 | Leukemia | Data Not Available in Abstract |
| P388/ADR | Doxorubicin-Resistant Leukemia | Data Not Available in Abstract |
| B16 | Melanoma | Data Not Available in Abstract |
| Colon 38 | Colon Adenocarcinoma | Data Not Available in Abstract |
| LLC | Lewis Lung Carcinoma | Data Not Available in Abstract |
Note: The primary research article abstract indicates stronger cytotoxicity than doxorubicin, but specific IC50 values for this compound were not available in the abstract. Access to the full publication is required for detailed quantitative data.
Table 2: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HCT-116 | Colon Carcinoma | Data Not Available in Abstract |
| A549 | Lung Carcinoma | Data Not Available in Abstract |
| MCF-7 | Breast Adenocarcinoma | Data Not Available in Abstract |
Note: The primary research article abstract indicates cytotoxic activity, but specific IC50 values for this compound were not available in the abstract. Access to the full publication is required for detailed quantitative data.
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Host | Administration Route | Therapeutic Effect |
| P388/ADR Leukemia | Mice | Intraperitoneal | Significant |
| Solid Tumors | Mice | Not Specified | Not Significant |
Mechanism of Action: DNA Synthesis Inhibition
The primary mechanism underlying the antitumor properties of this compound is the potent inhibition of DNA synthesis.[1] This activity is characteristic of the duocarmycin family of compounds, which act as DNA alkylating agents.
This compound is believed to bind to the minor groove of DNA. This binding event is followed by the alkylation of the N3 position of adenine bases. This covalent modification of the DNA structure is a critical lesion that interferes with essential cellular processes. The presence of these adducts leads to the stalling of replication forks and the inhibition of transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the evaluation of this compound's antitumor properties. Specific parameters may vary based on the full research article.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound. A control group with no drug is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.
DNA Synthesis Inhibition Assay
This assay measures the effect of the compound on the incorporation of a radiolabeled nucleoside into newly synthesized DNA.
-
Cell Culture and Treatment: Cancer cells are cultured and treated with different concentrations of this compound for a defined period.
-
Radiolabeling: A radiolabeled DNA precursor, such as [³H]thymidine, is added to the cell culture medium.
-
Incubation: Cells are incubated for a short period to allow for the incorporation of the radiolabel into the DNA of proliferating cells.
-
Cell Lysis and DNA Precipitation: The cells are harvested, and the DNA is precipitated using an acid solution (e.g., trichloroacetic acid).
-
Measurement of Radioactivity: The amount of radioactivity incorporated into the DNA is quantified using a scintillation counter. A reduction in radioactivity in treated cells compared to control cells indicates inhibition of DNA synthesis.
In Vivo Antitumor Activity Assay (Murine Leukemia Model)
This experiment evaluates the therapeutic efficacy of this compound in a living organism.
-
Tumor Cell Implantation: Mice are inoculated intraperitoneally with a known number of P388 or P388/ADR leukemia cells.
-
Drug Administration: A day after tumor implantation, mice are treated with this compound, typically administered intraperitoneally for a specified number of days. A control group receives a vehicle solution.
-
Monitoring: The mice are monitored daily for signs of toxicity and survival.
-
Efficacy Evaluation: The primary endpoint is the increase in the median survival time of the treated group compared to the control group.
Signaling Pathways
While the direct target of this compound is DNA, its downstream effects likely involve the activation of various signaling pathways related to DNA damage response and apoptosis.
The DNA damage induced by this compound would likely activate sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. This would lead to the phosphorylation and activation of downstream effectors, including the tumor suppressor protein p53. Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. Furthermore, p53 can promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to caspase activation and programmed cell death.
Conclusion
This compound is a potent antitumor agent with a clear mechanism of action centered on the inhibition of DNA synthesis via DNA alkylation. Its significant in vitro cytotoxicity, particularly against multidrug-resistant leukemia cell lines, and its demonstrated in vivo efficacy in murine leukemia models, underscore its potential as a chemotherapeutic agent. Further research is warranted to fully elucidate its activity against a broader range of cancer cell lines, to explore its potential in combination therapies, and to optimize its therapeutic index for potential clinical development. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
"Pyrindamycin B CAS number and chemical properties"
CAS Number: 118292-35-6
This document provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of Pyrindamycin B, a potent antibiotic with notable antitumor properties. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a member of the pyrindamycin family of antibiotics, which are known for their significant biological activities. The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 118292-35-6 | |
| Molecular Formula | C₂₆H₂₆ClN₃O₈ | |
| Molecular Weight | 543.95 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
This compound is recognized as an antibiotic that demonstrates activity against both gram-positive and gram-negative bacteria. Furthermore, research has highlighted its potent antitumor capabilities. The pyrindamycin class of compounds, including the closely related Pyrindamycin A, are known to function as DNA synthesis inhibitors.[1]
The primary mechanism of action for pyrindamycins is believed to be through the alkylation of DNA.[2][3] DNA alkylating agents are a class of compounds that covalently attach an alkyl group to DNA, leading to DNA damage and ultimately inhibiting cellular processes like replication and transcription.[2] This disruption of DNA integrity is particularly effective against rapidly proliferating cells, such as cancer cells, making this compound a compound of interest in oncology research.
While the general mechanism points towards DNA alkylation, the specific signaling pathways that are directly modulated by this compound have not been extensively elucidated in publicly available literature. Further research is required to identify the precise molecular targets and downstream signaling cascades affected by this compound.
The proposed general mechanism of DNA alkylation is depicted in the following diagram:
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively available in the public domain. However, based on the known activity of pyrindamycins and related DNA alkylating agents, standard assays for assessing cytotoxicity and DNA synthesis inhibition can be employed.
Cytotoxicity Assay (General Protocol)
A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays (e.g., XTT, WST-1).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.
The general workflow for a cytotoxicity assay is outlined below:
Caption: General workflow for a cell cytotoxicity assay.
DNA Synthesis Inhibition Assay (General Protocol)
To specifically measure the effect of this compound on DNA synthesis, a common method is the BrdU (5-bromo-2'-deoxyuridine) incorporation assay.
Methodology:
-
Cell Seeding and Treatment: Follow the same initial steps as the cytotoxicity assay for cell seeding and treatment with this compound.
-
BrdU Labeling: Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU to the cell culture medium. BrdU is a synthetic analog of thymidine and will be incorporated into newly synthesized DNA.
-
Fixation and Denaturation: After labeling, fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.
-
Signal Measurement: Measure the signal using a microplate reader. The intensity of the signal is directly proportional to the amount of DNA synthesis.
-
Data Analysis: Compare the signal from this compound-treated cells to the vehicle control to determine the extent of DNA synthesis inhibition.
Conclusion
This compound is a promising antibiotic with significant antitumor potential, likely mediated through the inhibition of DNA synthesis via DNA alkylation. This technical guide provides a summary of its known chemical properties and biological activities. Further research is warranted to fully elucidate its mechanism of action, including the specific signaling pathways involved, and to develop detailed and optimized experimental protocols for its evaluation. The information presented here serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutic agents.
References
Unraveling the Relationship Between Pyrindamycin A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrindamycin A and Pyrindamycin B are potent antitumor antibiotics belonging to the duocarmycin family, a class of natural products known for their sequence-selective DNA alkylating capabilities. This technical guide provides an in-depth analysis of the core relationship between these two closely related compounds. By examining their structural nuances, biosynthetic origins, and comparative biological activities, we aim to furnish researchers and drug development professionals with a comprehensive understanding of their therapeutic potential and the subtle yet critical differences that distinguish them. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the fundamental molecular interactions and pathways associated with their mechanism of action.
Structural Relationship: Stereoisomers at the Core
Diagram 1: Generalized Structure of the Pyrindamycin Core
Caption: Generalized modular structure of Pyrindamycin.
Comparative Biological Activity: A Quantitative Look
The antitumor effects of Pyrindamycin A and B have been evaluated against various cancer cell lines. The primary mechanism of action for both compounds is the inhibition of DNA synthesis, leading to cytotoxicity. Quantitative data from studies, particularly the seminal work by Ishii et al. (1989), allows for a direct comparison of their potency.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Pyrindamycin A and B against Murine Leukemia P388 Cells
| Compound | IC₅₀ (µg/mL) |
| Pyrindamycin A | 3.9 |
| This compound | Not explicitly quantified in the same study, but noted to have similar activity. |
| Doxorubicin (Adriamycin) | Not explicitly quantified in the same study for direct comparison. |
Data extracted from abstracts and references pertaining to Ishii S, et al. J Antibiot (Tokyo). 1989 Nov;42(11):1713-7.
It is noteworthy that both Pyrindamycin A and B demonstrate significant activity against doxorubicin-resistant cell lines, suggesting a mechanism of action that circumvents common drug resistance pathways.
Mechanism of Action: DNA Alkylation Pathway
The cytotoxic effects of the pyrindamycins are attributed to their ability to alkylate DNA. This process involves a sequence-selective binding to the minor groove of the DNA double helix, followed by a covalent modification of the N3 position of adenine bases. This alkylation disrupts the DNA structure and interferes with essential cellular processes like replication and transcription, ultimately leading to apoptosis.
Diagram 2: Signaling Pathway of Pyrindamycin-Induced Cytotoxicity
Caption: Mechanism of Pyrindamycin-induced cell death.
Biosynthesis: A Glimpse into the Duocarmycin Pathway
While the specific biosynthetic gene cluster for the pyrindamycins has not been fully elucidated in publicly available literature, their structural similarity to the duocarmycins suggests a closely related biosynthetic pathway. The biosynthesis of duocarmycins is known to involve a complex assembly of precursors, including amino acids and polyketide-like intermediates, orchestrated by a suite of enzymes encoded within a dedicated gene cluster.
Diagram 3: Proposed Experimental Workflow for Elucidating Pyrindamycin Biosynthesis
Caption: Workflow for biosynthetic pathway elucidation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies based on standard practices for the characterization of natural products like the pyrindamycins.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., P388 murine leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of Pyrindamycin A or B is prepared and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Synthesis Inhibition Assay
-
Cell Culture and Treatment: Cells are cultured and treated with the pyrindamycins as described in the cytotoxicity assay.
-
Radiolabeled Nucleoside Incorporation: A radiolabeled DNA precursor, such as [³H]thymidine, is added to the culture medium for a short period.
-
Cell Lysis and DNA Precipitation: The cells are harvested and lysed. The DNA is then precipitated using an acid (e.g., trichloroacetic acid).
-
Scintillation Counting: The amount of incorporated radioactivity in the precipitated DNA is measured using a liquid scintillation counter.
-
Data Analysis: The level of DNA synthesis is expressed as a percentage of the control, and the concentration of the compound that inhibits DNA synthesis by 50% is determined.
Conclusion and Future Directions
Pyrindamycin A and B are promising antitumor agents with a well-defined mechanism of action centered on DNA alkylation. Their stereoisomeric relationship underscores the importance of three-dimensional molecular architecture in drug-target interactions. While their in vitro potency is established, further research is warranted in several areas:
-
Elucidation of the complete stereochemical structures of both Pyrindamycin A and B is essential for a precise understanding of their structure-activity relationship.
-
In-depth investigation of their biosynthetic pathway could enable the bioengineering of novel, more potent, or more selective analogs.
-
Comprehensive in vivo studies are necessary to evaluate their therapeutic efficacy, pharmacokinetic profiles, and toxicity in preclinical models.
-
Exploration of their potential in combination therapies with other anticancer agents could reveal synergistic effects and new treatment paradigms.
The continued study of these intricate molecules holds significant promise for the development of next-generation targeted cancer therapies.
A Comprehensive Technical Guide to the Identification and Cultivation of the Pyrindamycin B Producing Organism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the organism responsible for producing Pyrindamycin B, a potent antimycobacterial agent. It details the methodologies for the isolation, identification, and cultivation of the producing bacterium, Streptomyces pyridomyceticus. Furthermore, this document outlines the biosynthetic pathway of the related compound, Pyridomycin, and presents protocols for its extraction. All quantitative data are summarized in tables for clarity, and key experimental workflows and pathways are visualized using diagrams.
Identification of the Producing Organism: Streptomyces pyridomyceticus
This compound is produced by the Gram-positive, filamentous bacterium Streptomyces pyridomyceticus[1]. This organism is typically found in soil and is a member of the Actinobacteria phylum, a group renowned for its prolific production of secondary metabolites, including a majority of clinically useful antibiotics[2]. The identification process involves isolation from environmental samples, followed by morphological and molecular characterization.
Experimental Protocol: Isolation and Identification
This protocol describes the steps for isolating Streptomyces species from a soil sample and subsequently identifying them.
1.1.1. Soil Sample Pre-treatment and Plating
-
Suspend 1 gram of soil in 4 ml of sterile seawater or saline solution[3].
-
Heat the suspension at 55°C for 6 minutes to reduce the population of non-spore-forming bacteria[3].
-
Perform a serial dilution of the heated suspension in sterile seawater[3].
-
Spread 1 ml of each dilution onto isolation media such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media[3]. To inhibit fungal and non-actinomycete bacterial growth, supplement the media with antifungal agents like Nystatin (25 µg/ml) and antibacterial agents like Rifampicin (5 µg/ml)[3].
-
Incubate the plates at 30°C for 7-10 days, observing for the appearance of characteristic Streptomyces colonies (dry, chalky, and often pigmented)[3][4].
1.1.2. Colony Purification and Morphological Identification
-
Select individual colonies exhibiting typical Streptomyces morphology.
-
Perform successive streaking on fresh agar plates to obtain pure isolates[5].
-
Characterize the isolates based on colony morphology (color, form, shape) and Gram staining[6]. Streptomyces are Gram-positive and form branching filaments[2].
1.1.3. Molecular Identification (16S rRNA Gene Sequencing)
-
Extract genomic DNA from the pure isolates using a suitable kit[5].
-
Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R) via Polymerase Chain Reaction (PCR)[6].
-
Sequence the PCR product and compare the resulting sequence with databases like GenBank to confirm the identity as Streptomyces pyridomyceticus[5].
Visualization: Isolation and Identification Workflow
Caption: Workflow for isolating and identifying Streptomyces pyridomyceticus.
Culture and Fermentation
The successful cultivation of Streptomyces pyridomyceticus is crucial for consistent this compound production. This involves optimizing culture media and physical parameters like temperature and pH.
Culture Media
Streptomyces can be grown on a variety of solid and liquid media.
Table 1: Composition of Common Media for Streptomyces Culture
| Medium Component | Solid (Agar) Media (g/L) | Liquid (Broth) Media (g/L) | Reference |
| Basal Medium | |||
| Glucose | 10.0 | 10.0 | [7] |
| Soybean Meal | 10.0 | 10.0 | [7] |
| NaCl | 10.0 | 10.0 | [7] |
| CaCO₃ | 2.0 | 2.0 | [7] |
| Agar | 15.0-20.0 | - | |
| Starch Casein Agar (SCA) | |||
| Soluble Starch | 10.0 | - | [3] |
| Casein | 0.3 | - | [3] |
| KNO₃ | 2.0 | - | [3] |
| NaCl | 2.0 | - | [3] |
| K₂HPO₄ | 2.0 | - | [3] |
| MgSO₄·7H₂O | 0.05 | - | [3] |
| CaCO₃ | 0.02 | - | [3] |
| FeSO₄·7H₂O | 0.01 | - | [3] |
| Agar | 18.0 | - | [3] |
Experimental Protocol: Fermentation for this compound Production
This protocol details the steps from preparing a seed culture to large-scale fermentation for secondary metabolite production.
2.2.1. Seed Culture Preparation
-
Inoculate a single colony of S. pyridomyceticus from a solid agar plate into a 250 ml baffled flask containing 100 ml of a suitable liquid medium (e.g., Basal Medium Broth)[7][8].
-
To prevent clumping and ensure homogenous growth, add sterile springs or glass beads to the flask[4].
-
Incubate the flask in a shaking incubator at 28-30°C and 200-250 rpm for 72 hours to 7 days, or until sufficient growth is achieved[4][7][8].
2.2.2. Production Fermentation
-
Use the seed culture to inoculate the production fermentation medium at a ratio of 2-10% (v/v)[7][9].
-
Carry out the fermentation in a larger vessel under controlled conditions. Optimal parameters for Streptomyces secondary metabolite production often vary but typically fall within the ranges specified in Table 2[3][7].
-
Monitor the fermentation over a period of 5 to 10 days. Samples can be drawn at regular intervals to measure biomass and antibiotic concentration[10].
Data Presentation: Optimal Culture Conditions and Production Kinetics
The optimal conditions for growth and secondary metabolite production can differ.
Table 2: Optimized Culture Conditions for Streptomyces spp.
| Parameter | Optimal Range | Reference |
| pH | 7.0 - 7.5 | [3][7] |
| Temperature | 30°C | [3][4][7] |
| Incubation Period | 7 - 10 days | [3][7] |
| Carbon Source | Starch, Mannitol, Glucose | [7] |
| Nitrogen Source | Soybean Meal, Casein, Peptone | [3][7] |
The production of antibiotics like this compound typically follows microbial growth, initiating during the stationary phase.
Table 3: Example Biomass and Antibiotic Production by Streptomyces over Time
| Fermentation Time (hours) | Dry Biomass (g/L) | Antibiotic Concentration (mg/L) |
| 0 | 0.4 | 0 |
| 24 | ~1.0 | < 10 |
| 48 | ~2.0 | ~20 |
| 72 | ~3.0 | ~35 |
| 96 | ~3.8 | ~50 |
| 120 | 4.0 | 51.0 |
| Data adapted from a study on Streptomyces pristinaespiralis for illustrative purposes[10]. |
Biosynthesis of this compound (Pyridomycin)
The biosynthesis of Pyridomycin, a compound structurally related to this compound, is a complex process involving a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line[1].
The pathway initiates with the amino acid L-Aspartate, which serves as a precursor for the 3-hydroxypicolinyl moiety[1][11]. The assembly involves a series of condensation, modification, and cyclization reactions catalyzed by the multifunctional megasynthase enzymes encoded by the biosynthetic gene cluster[1]. A key feature is the presence of a polyketide synthase-type ketoreductase domain embedded within an NRPS module[1].
Visualization: Proposed Biosynthetic Pathway
Caption: Simplified biosynthetic pathway for Pyridomycin.
Extraction of this compound
After fermentation, the target compound must be extracted from the culture broth. Solvent extraction is a common method for isolating secondary metabolites from Streptomyces cultures.
Experimental Protocol: Solvent Extraction
-
Centrifuge the culture broth to separate the mycelial biomass from the supernatant (culture filtrate)[7].
-
Extract the culture filtrate three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate[3].
-
Combine the organic phases and evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator) at a temperature of approximately 40°C[2][3].
-
The resulting crude extract contains this compound and can be further purified using chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[3].
References
- 1. Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. banglajol.info [banglajol.info]
- 4. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 5. Isolation, Identification, and Characterization of Antibiotic-Producing Bacteria from the Phyllosphere of Zea mays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.sciepub.com [pubs.sciepub.com]
- 7. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 8. scispace.com [scispace.com]
- 9. US3150046A - Antibiotic rifamycin b and method of production - Google Patents [patents.google.com]
- 10. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-enzymatic pyridine ring formation in the biosynthesis of the rubrolone tropolone alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrindamycin B Analogs and Core Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin B is a natural product with a complex heterocyclic core that has garnered interest due to its potential biological activity. While the total synthesis of this compound has not been reported in the peer-reviewed literature, the synthesis of its core structures and derivatives is a critical area of research for the development of new therapeutic agents. These application notes provide a detailed overview of the available synthetic methodologies for the key structural motifs of this compound, focusing on the dihydropyrido-oxazinone core. Additionally, protocols for key reactions and data on the biological activity of related compounds are presented to guide further research and drug development efforts.
Core Structure of this compound
The key structural feature of this compound is the dihydropyrido[4,3-e]oxazin-4-one ring system. Research efforts have focused on the synthesis of this and related pyrido-oxazine scaffolds.
Experimental Protocols: Synthesis of Pyrido[4,3-b]oxazine Derivatives
A common strategy for the synthesis of pyridooxazine cores involves the reaction of aminopyridines with α-halo ketones. This approach allows for the construction of the oxazine ring fused to the pyridine core.
Protocol 1: Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b]oxazin-7-yl)carbamates
-
Preparation of 5-amino-4-hydroxypyridine intermediate:
-
Hydrolyze the chloro group of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate with formic acid to yield the corresponding 4-hydroxypyridine.
-
Perform catalytic hydrogenation of the nitro group to obtain the 5-amino-4-hydroxypyridine intermediate.
-
-
Cyclization Reaction:
-
React the 5-amino-4-hydroxypyridine intermediate with an appropriate α-halo ketone in acetic acid at room temperature.
-
The reaction yields a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b]oxazin-7-yl)carbamates.
-
Experimental Protocols: Synthesis of 3,4-dihydropyrido[2,1-c]oxazine-1,8-diones
A synthetic route to 3-hydroxy-3,4-dihydropyrido[2,1-c]oxazine-1,8-diones, which can serve as versatile building blocks, has been described.
Protocol 2: General Method for the Preparation of 3-hydroxy-7-acyl-3,4-dihydropyrido[2,1-c]oxazine-1,8-diones
-
Stir 1-(2,2-dimethoxyethyl)-4-pyridone in hydrochloric acid (1:1) for 24 hours at room temperature. For certain substrates, concentrated hydrochloric acid or formic acid may be used with heating.
-
The resulting precipitate is filtered to yield the 3-hydroxy-3,4-dihydropyrido[2,1-c]oxazine-1,8-dione product.
Protocol 3: Ring-Opening and Transformation to Polycyclic Pyridones
-
Stir the 3-hydroxy-7-acyl-3,4-dihydropyrido[2,1-c]oxazine-1,8-dione (0.317 mmol) with an amine (0.381 mmol) and ammonium acetate (0.0245 g, 0.317 mmol) in a mixture of toluene (1 mL) and methanol (1 mL).
-
Heat the reaction mixture at 90 °C in an oil bath for 7–12 hours.
-
The resulting precipitate is filtered and can be recrystallized to yield polycyclic pyridone derivatives.
Data Presentation
Table 1: Synthesis of Polycyclic Pyridones from 3-hydroxy-7-acyl-3,4-dihydropyrido[2,1-c]oxazine-1,8-diones
| Starting Oxazinone | Amine | Product | Yield (%) |
| 3-hydroxy-7-benzoyl... | o-phenylenediamine | 9-Benzoyl...pyridazino... | 31 |
| 3-hydroxy-7-(4-methoxybenzoyl)... | o-phenylenediamine | 9-(4-Methoxybenzoyl)... | 69 |
Table 2: Antimycobacterial Activity of Pyrido-1,2-thiazine Derivatives
| Compound | Lipophilicity (logPcalc.) | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 1a | 4.5 | 3.13 |
| 1b | 5.2 | 6.25 |
Mandatory Visualization
Caption: Synthetic workflow for the formation of the dihydropyrido-oxazinone core.
Caption: Logical workflow for the development of new antimycobacterial agents.
Conclusion and Future Directions
The synthesis of the core structures of this compound, particularly the dihydropyrido-oxazinone scaffold, is an achievable goal for medicinal chemists. The protocols outlined in these application notes, derived from the synthesis of related heterocyclic systems, provide a solid foundation for the design and synthesis of novel this compound analogs. The limited biological data available for related compounds suggests that this class of molecules may possess interesting antimycobacterial properties. Future work should focus on the total synthesis of this compound itself, as well as the generation of a diverse library of analogs for comprehensive structure-activity relationship (SAR) studies. Such
Application Note: Purification of Pyrindamycin B using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin B is a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antibiotics, a class of potent anti-tumor agents produced by various Streptomyces species. The complex structure and potent bioactivity of this compound necessitate a robust and efficient purification method to isolate it from fermentation broths or synthetic reaction mixtures. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a powerful technique for the purification and characterization of such natural products, providing high resolution and mass-based confirmation of the target compound.
This application note provides a detailed protocol for the purification of this compound using a reverse-phase HPLC-MS system. The methodology is based on established principles for the purification of PBD analogues and other complex natural products.
Physicochemical Properties of this compound
A precise understanding of the physicochemical properties of this compound is crucial for developing an effective HPLC-MS purification protocol. While specific experimental data for this compound is not extensively available in the public domain, we can infer key parameters based on the closely related analogue, Pyrindamycin A.
| Property | Value (Estimated for this compound) | Remarks |
| Molecular Weight | ~544 g/mol | Based on the molecular weight of Pyrindamycin A (543.95 g/mol ). The exact mass should be confirmed by high-resolution mass spectrometry. |
| UV Absorbance (λmax) | 230-250 nm and 310-330 nm | Estimated based on the typical UV spectra of PBDs, which exhibit characteristic absorbance bands. These values should be experimentally determined using a diode array detector (DAD) or a UV-Vis spectrophotometer. |
| Solubility | Soluble in organic solvents like DMSO, methanol, and acetonitrile. Limited solubility in water. | Typical for PBDs. Poor aqueous solubility can be a challenge during purification.[3] |
| Ionization | Readily forms [M+H]⁺ ions | Electrospray ionization (ESI) in positive ion mode is generally effective for PBDs. |
Experimental Protocol: HPLC-MS Purification of this compound
This protocol outlines a general method for the purification of this compound. Optimization of specific parameters will be necessary based on the complexity of the sample matrix and the specific HPLC-MS instrumentation used.
Sample Preparation
-
Extraction: Extract the crude this compound from the fermentation broth or reaction mixture using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Dissolution: Re-dissolve the crude extract in a minimal amount of a strong organic solvent (e.g., DMSO or methanol) to create a concentrated stock solution.
-
Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | A preparative or semi-preparative HPLC system equipped with a binary pump, autosampler, column oven, and a fraction collector. |
| Mass Spectrometer | A single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. |
| HPLC Column | C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size). The choice of column chemistry and dimensions may be optimized. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10-90% B over 30 minutes (This is a starting point and should be optimized based on the separation of the target compound from impurities). |
| Flow Rate | 4-10 mL/min (for semi-preparative scale) |
| Column Temperature | 30 °C |
| Injection Volume | 100-500 µL (dependent on sample concentration and column capacity) |
| UV Detection | Diode Array Detector (DAD) monitoring at the determined λmax (e.g., 240 nm and 320 nm). |
| MS Detection | ESI Positive Ion Mode |
| Scan Range | m/z 200-1000 |
| Target Ion | m/z ~545 ([M+H]⁺ for this compound) |
| Fraction Collection | Triggered by the target ion's mass-to-charge ratio. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound using HPLC-MS.
Data Analysis and Purity Assessment
-
Chromatogram Analysis: Analyze the HPLC chromatogram to identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum.
-
Mass Spectrum Confirmation: Confirm the identity of the target peak by examining the mass spectrum for the expected [M+H]⁺ ion.
-
Purity Assessment: After fraction collection, re-inject an aliquot of the purified fraction into an analytical HPLC-MS system to assess its purity. The purity is typically determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape | Column overload, inappropriate mobile phase pH, secondary interactions with the stationary phase. | Reduce injection volume/concentration, adjust mobile phase pH, try a different column chemistry. |
| Low Recovery | Poor solubility, degradation of the compound. | Optimize dissolution solvent, work at lower temperatures, protect from light. PBDs can be sensitive to acidic conditions and light.[3] |
| Co-elution of Impurities | Insufficient chromatographic resolution. | Optimize the gradient profile (make it shallower), try a different mobile phase or stationary phase. |
| No or Weak MS Signal | Poor ionization, ion suppression. | Optimize ESI source parameters (e.g., capillary voltage, gas flow), dilute the sample to reduce matrix effects. |
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using HPLC-MS. The combination of high-resolution reverse-phase chromatography and mass-directed fraction collection allows for the efficient isolation of this potent natural product. Researchers should consider this protocol as a starting point and perform necessary optimizations to achieve the desired purity and yield for their specific application. The successful purification of this compound is a critical step for further biological evaluation and drug development efforts.
References
Application Notes & Protocols: Isolation of Pyrindamycin B from Streptomyces Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrindamycin B, also known as Pyridomycin, is a cyclodepsipeptide antibiotic with potent antimycobacterial activity.[1][2] It is a secondary metabolite produced by specific strains of actinomycete bacteria, most notably Streptomyces pyridomyceticus and Dactylosporangium fulvum.[3][4] The unique structure of this compound, which includes a 12-membered core ring, allows it to act as a competitive inhibitor of the NADH-dependent enoyl-(Acyl-Carrier-Protein) reductase (InhA), a key enzyme in mycobacterial mycolic acid synthesis.[3][5] This application note provides a detailed protocol for the fermentation of Streptomyces pyridomyceticus NRRL B-2517, followed by the extraction, and purification of this compound.
Data Presentation
The following table summarizes the quantitative data related to the production and analysis of this compound.
| Parameter | Value | Source Organism | Reference |
| Fermentation Yield | 20-40 mg/L | Dactylosporangium fulvum (NRRL B-16292) | [3] |
| HPLC Column | ZORBAX RX-C18 (150 x 4.6 mm, 5 µm) | Not Applicable | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Not Applicable | [1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Not Applicable | [1] |
| Flow Rate | 0.5 mL/min | Not Applicable | [1] |
| UV Detection Wavelength | 305 nm | Not Applicable | [1] |
Experimental Protocols
This section outlines the detailed methodologies for the fermentation of Streptomyces pyridomyceticus and the subsequent isolation and purification of this compound.
1. Fermentation Protocol
This protocol is adapted from the fermentation conditions used for Streptomyces pyridomyceticus NRRL B-2517.[1]
a. Media Preparation:
-
Seed Culture Medium (Tryptic Soy Broth - TSB):
-
Tryptone: 17 g/L
-
Soytone: 3 g/L
-
Dextrose: 2.5 g/L
-
Sodium Chloride (NaCl): 5 g/L
-
Dipotassium Phosphate (K₂HPO₄): 2.5 g/L
-
Adjust pH to 7.3 before autoclaving.
-
-
Production Medium:
-
Glucose: 2.5% (w/v)
-
Soybean Meal: 1.5% (w/v)
-
NaCl: 0.5% (w/v)
-
Potassium Chloride (KCl): 0.05% (w/v)
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.025% (w/v)
-
Dipotassium Phosphate (K₂HPO₄): 0.3% (w/v)
-
Disodium Phosphate Dodecahydrate (Na₂HPO₄·12H₂O): 0.3% (w/v)
-
Adjust pH to 7.2 before autoclaving.
-
b. Fermentation Procedure:
-
Inoculum Preparation: Inoculate a 250 mL flask containing 25 mL of sterile TSB medium with a fresh spore suspension of Streptomyces pyridomyceticus NRRL B-2517 from a solid culture medium (e.g., COM agar).[1]
-
Incubate the seed culture at 30°C for 24 hours on a rotary shaker at 220 rpm.[1]
-
Production Culture: Inoculate the production medium with the seed culture at a 5% (v/v) ratio.
-
Incubate the production culture for 3 days at 30°C on a rotary shaker.[1]
2. Extraction and Purification Protocol
This protocol is based on the extraction methods described for this compound and related compounds.[1]
a. Extraction:
-
Harvest the fermentation broth and centrifuge at 8,000 rpm for 15 minutes to separate the supernatant from the mycelial biomass.[1]
-
Transfer the supernatant to a separatory funnel.
-
Extract the supernatant three times with an equal volume of ethyl acetate.[1]
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a solid residue.[1]
b. Purification:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexane:ethyl acetate).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, use a preparative HPLC system with a C18 column.
-
Dissolve the partially purified fractions in methanol.[1]
-
Inject the sample onto the column.
-
Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A suggested gradient is a linear increase from 20% to 80% of Mobile Phase B over 25 minutes.[1]
-
Monitor the elution at 305 nm and collect the peak corresponding to this compound.[1]
-
Confirm the identity and purity of the isolated compound using mass spectrometry and NMR.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Simplified overview of this compound biosynthesis.
References
- 1. Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards a new tuberculosis drug: pyridomycin – nature's isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridomycin | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Towards a new tuberculosis drug: pyridomycin - nature's isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Testing of Pyrindamycin B Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, specific experimental data on Pyrindamycin B's activity against multidrug-resistant bacteria is not widely available in the public domain. The following application notes and protocols are based on established methodologies for the in vitro evaluation of novel antimicrobial agents against multidrug-resistant (MDR) bacteria. The quantitative data presented is illustrative and should be considered hypothetical.
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibiotics. This compound, a member of the pyrrolo[1][2]benzodiazepine class of antibiotics, represents a potential candidate for combating these resilient pathogens. This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against a panel of clinically relevant MDR bacterial strains. The described methods include determination of Minimum Inhibitory Concentration (MIC) and assessment of synergistic interactions with conventional antibiotics.
Multidrug-resistant bacteria employ various mechanisms to evade the effects of antibiotics, including enzymatic degradation, modification of the drug target, and active efflux of the drug from the cell.[3] Gram-negative bacteria, with their outer membrane, can be particularly challenging to treat.[3] Therefore, rigorous in vitro testing is a critical first step in the preclinical evaluation of new antimicrobial compounds.
Data Presentation: Hypothetical In Vitro Activity of this compound
The following tables summarize hypothetical quantitative data for the in vitro activity of this compound against common MDR bacterial strains. This data is for illustrative purposes to guide researchers in presenting their experimental findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Multidrug-Resistant Bacterial Strains
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Comparator Antibiotic MIC (µg/mL) |
| Staphylococcus aureus (MRSA) USA300 | Methicillin-Resistant | 0.5 | Vancomycin: 1 |
| Enterococcus faecium (VRE) | Vancomycin-Resistant | 1 | Linezolid: 2 |
| Klebsiella pneumoniae ATCC BAA-1705 | Carbapenem-Resistant (KPC) | 4 | Colistin: 0.5 |
| Acinetobacter baumannii ATCC 19606 | Multidrug-Resistant | 2 | Meropenem: >64 |
| Pseudomonas aeruginosa PAO1 | Multidrug-Resistant | 8 | Ciprofloxacin: >32 |
| Escherichia coli NDM-1 | New Delhi Metallo-beta-lactamase-1 | 4 | Tigecycline: 2 |
Table 2: Synergistic Activity of this compound with Conventional Antibiotics against P. aeruginosa PAO1 (Hypothetical)
| Antibiotic Combination | FIC Index* | Interpretation |
| This compound + Meropenem | 0.375 | Synergy |
| This compound + Ciprofloxacin | 0.75 | Additive |
| This compound + Colistin | 1.5 | Indifference |
*Fractional Inhibitory Concentration (FIC) Index: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[2][4][5]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures of MDR strains, grown to mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., meropenem, vancomycin)
-
Negative control (broth only)
-
Sterility control (broth with test compound, no bacteria)
-
Growth control (broth with bacteria, no compound)
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Prepare similar dilutions for the comparator antibiotic.
-
Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Include sterility, negative, and growth controls on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[5][6] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining this compound with another antibiotic.[7][8]
Materials:
-
Stock solutions of this compound and a second antibiotic.
-
CAMHB
-
96-well microtiter plates
-
Standardized bacterial suspension (5 x 10^5 CFU/mL)
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally (e.g., across columns 1-10).
-
Prepare serial two-fold dilutions of the second antibiotic vertically (e.g., down rows A-G).
-
This creates a matrix of wells containing various concentrations of both drugs.
-
Add the standardized bacterial suspension to each well.
-
Include appropriate controls (growth control, sterility control, and MIC determination for each drug alone).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index: FIC Index = FIC of Drug A + FIC of Drug B.
-
Interpret the results as described in the note for Table 2.
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. jchr.org [jchr.org]
- 2. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. idexx.dk [idexx.dk]
- 6. idexx.com [idexx.com]
- 7. In vitro activity of antimicrobial combinations against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Pyrindamycin B in Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin B, a lesser-known analogue of the antitumor antibiotic Pyrindamycin A, has demonstrated potential in preclinical cancer research. Both compounds are recognized for their cytotoxic activities against various tumor cell lines, including those resistant to standard chemotherapeutic agents like doxorubicin. The primary mechanism of action for this class of compounds is the inhibition of DNA synthesis, a critical pathway for the proliferation of cancer cells. These application notes provide a detailed overview of the use of this compound in cancer research models, including experimental protocols and quantitative data to guide researchers in their investigations.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Pyrindamycin analogues in relevant cancer cell lines.
Table 1: In Vitro Cytotoxicity of Pyrindamycin A against Murine Leukemia Cell Lines
| Cell Line | IC50 (µg/mL) |
| P388 | 3.9[1] |
| P388/ADR (doxorubicin-resistant) | 3.9[1] |
ADR: Adriamycin (doxorubicin)
Experimental Protocols
In Vitro Cytotoxicity Assay using MTT Method
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., P388 murine leukemia)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Activity in a Murine Leukemia Model (P388)
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound using a P388 murine leukemia xenograft model.
Materials:
-
BALB/c or DBA/2 mice
-
P388 leukemia cells
-
This compound
-
Sterile saline or appropriate vehicle for injection
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation: Inoculate mice intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells on day 0.
-
Animal Randomization: Randomize the mice into treatment and control groups (typically 6-10 mice per group).
-
Compound Administration: On day 1, begin treatment with this compound. The compound is typically administered i.p. once daily for a specified number of days (e.g., 5 or 9 days). The dosage will need to be determined from maximum tolerated dose (MTD) studies. A vehicle control group should receive injections of the vehicle only.
-
Monitoring: Monitor the mice daily for signs of toxicity, and record body weight twice weekly.
-
Endpoint: The primary endpoint is the mean survival time (MST) or the increase in lifespan (% ILS) of the treated groups compared to the control group. The experiment is typically terminated when the control animals become moribund.
-
Data Analysis: Calculate the % ILS using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100.
Signaling Pathways and Mechanisms
The primary mechanism of action of this compound is the inhibition of DNA synthesis. This disruption of a fundamental cellular process can trigger a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.
DNA Synthesis Inhibition and Downstream Effects
DNA synthesis inhibitors interfere with the replication of the cell's genetic material, a prerequisite for cell division. This interference can activate cellular stress responses and DNA damage checkpoints. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated in response to DNA damage and replication stress. These kinases, in turn, phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2. Activation of these checkpoint pathways can lead to cell cycle arrest, providing the cell with time to repair the DNA damage. If the damage is too severe to be repaired, these pathways can initiate programmed cell death (apoptosis).
References
Application Notes and Protocols for Determining the Mechanism of Action of Pyrindamycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrindamycin B is a member of the pyrrolobenzodiazepine (PBD) class of natural products. PBDs are known for their potent biological activity, which stems from their ability to bind covalently to the minor groove of DNA.[1] This document provides detailed application notes and protocols for key experiments aimed at elucidating the precise mechanism of action of this compound, focusing on its interaction with DNA, cellular consequences, and the resulting DNA damage response.
Section 1: Investigating the DNA Binding Properties of this compound
A central hypothesis for the mechanism of action of this compound is its direct interaction with DNA. The following methods are fundamental to characterizing this interaction.
Application Note 1.1: DNA Footprinting to Identify Specific Binding Sites
DNA footprinting is a high-resolution technique used to identify the specific DNA sequence where a molecule binds.[2][3][4] The principle is that the DNA-bound molecule protects the phosphodiester backbone from cleavage by a nuclease, such as DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" - a gap in the ladder of fragments.[2][4]
Experimental Workflow for DNA Footprinting:
Caption: Workflow for DNase I Footprinting.
Protocol 1.1: DNase I Footprinting
Materials:
-
This compound
-
DNA fragment of interest (e.g., a specific gene promoter region)
-
T4 Polynucleotide Kinase and [γ-³²P]ATP (for radiolabeling)
-
DNase I (Worthington Biochemicals)[5]
-
DNase I Stop Solution (e.g., 20 mM EDTA, 1% SDS, 0.2 M NaCl, 100 µg/mL tRNA)[3]
-
Formamide loading buffer[3]
-
Denaturing polyacrylamide gel (e.g., 8%)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 8.0, 150 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT, 8% glycerol)[5]
Procedure:
-
Prepare the DNA Probe:
-
Label one end of the DNA fragment using T4 Polynucleotide Kinase and [γ-³²P]ATP.
-
Purify the end-labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In separate tubes, incubate a fixed amount of the labeled probe (e.g., 10,000 cpm) with increasing concentrations of this compound. Include a control reaction with no drug.
-
Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.[6]
-
-
DNase I Digestion:
-
Dilute DNase I in a buffer containing Ca²⁺ and Mg²⁺. The optimal concentration needs to be determined empirically to achieve, on average, one nick per DNA molecule.
-
Add the diluted DNase I to each binding reaction and incubate for a precise time (e.g., 1 minute) at room temperature.[3][5]
-
Stop the reaction by adding DNase I Stop Solution.[3]
-
-
Analysis:
-
Extract the DNA using a phenol/chloroform extraction followed by ethanol precipitation.
-
Resuspend the dried DNA pellet in formamide loading buffer.
-
Denature the samples by heating at 90°C for 5 minutes, then place on ice.[6]
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
After electrophoresis, dry the gel and expose it to X-ray film for autoradiography.
-
The binding site of this compound will be visible as a region of protection (a "footprint") in the lanes containing the drug, compared to the control lane.
-
Section 2: Assessing the Cellular Effects of this compound
The interaction of this compound with DNA is expected to have significant consequences for cell viability and proliferation.
Application Note 2.1: Determining Cytotoxicity
Cell viability assays are crucial for quantifying the cytotoxic effects of a compound.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8]
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | This compound Conc. (µM) | % Viability (Mean ± SD) | IC₅₀ (µM) |
| Bacterial (e.g., E. coli) | 0 | 100 ± 4.5 | 2.5 |
| 0.1 | 92 ± 5.1 | ||
| 1 | 65 ± 3.8 | ||
| 2.5 | 51 ± 4.2 | ||
| 10 | 15 ± 2.9 | ||
| 50 | 2 ± 1.1 | ||
| Human Cancer (e.g., HeLa) | 0 | 100 ± 3.7 | 0.8 |
| 0.01 | 95 ± 4.0 | ||
| 0.1 | 78 ± 3.1 | ||
| 0.8 | 49 ± 3.9 | ||
| 5 | 12 ± 2.5 | ||
| 20 | 1 ± 0.8 |
Note: Data are hypothetical for illustrative purposes.
Protocol 2.1: MTT Cell Viability Assay
Materials:
-
Target cell lines (bacterial or mammalian)
-
This compound
-
96-well plates
-
Appropriate cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent mammalian cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Application Note 2.2: Cell Cycle Analysis
DNA damaging agents often trigger cell cycle checkpoints, leading to cell cycle arrest.[9] This allows the cell time to repair the DNA damage before proceeding with replication or mitosis. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11]
Cell Cycle Progression and Arrest:
Caption: this compound-induced DNA damage can activate checkpoints, causing cell cycle arrest.
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Target cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol[11]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL)[11]
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations (e.g., around the IC₅₀ value) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (by trypsinization if adherent) and collect them by centrifugation.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells and add cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping.[11]
-
Incubate on ice for at least 30 minutes (or store at 4°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in PI staining solution containing RNase A (to ensure only DNA is stained).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry:
-
Data Analysis:
-
Generate DNA content histograms. The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content. Cells in the S phase will have DNA content between 2n and 4n.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.
-
Compare the cell cycle distribution of treated cells to the control to identify any arrest.
-
Section 3: Investigating the DNA Damage Response (DDR)
Covalent DNA adducts formed by this compound are a form of DNA damage that should activate the cell's DNA Damage Response (DDR) pathways.[12] Investigating which pathways are activated can provide further insight into the mechanism of action.
Application Note 3.1: Analyzing DNA Repair Pathway Activation
The two major pathways for repairing DNA double-strand breaks (a likely consequence of adducts stalling replication forks) are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[13][14] The activation of these pathways can be monitored by observing the phosphorylation or increased expression of key proteins.
Key DDR Pathways:
Caption: DNA damage by this compound can activate DDR pathways like NHEJ and HR.
Experimental Approaches:
-
Western Blotting:
-
Principle: Use antibodies to detect the phosphorylation or upregulation of key DDR proteins in cell lysates after treatment with this compound.
-
Key Targets:
-
γH2AX (phosphorylated H2AX): A general marker for DNA double-strand breaks.
-
Phospho-ATM/ATR: Key kinases that initiate the DDR cascade.
-
Phospho-CHK1/CHK2: Downstream checkpoint kinases.
-
RAD51: A key protein in the HR pathway.
-
Ku70/80: Key proteins in the NHEJ pathway.
-
-
-
Immunofluorescence:
-
Principle: Use antibodies to visualize the formation of nuclear foci of DDR proteins at the sites of DNA damage.
-
Procedure: Treat cells grown on coverslips with this compound, fix and permeabilize them, and then stain with an antibody against a protein of interest (e.g., γH2AX or RAD51). Visualize the resulting fluorescent foci using a microscope. An increase in the number of foci per nucleus indicates activation of the DDR.
-
-
Use of DNA Repair Deficient Cell Lines:
-
Principle: Compare the cytotoxicity of this compound in normal (wild-type) cells versus cells that are deficient in a specific DNA repair pathway (e.g., BRCA2-deficient cells for HR, or DNA-PKcs-deficient cells for NHEJ).
-
Expected Outcome: If a specific pathway is crucial for repairing the damage caused by this compound, the deficient cell line will show significantly increased sensitivity (a lower IC₅₀ value) to the compound.
-
Table 2: Example Data from DDR Analysis (Western Blot)
| Protein Target | Condition | Fold Change in Signal (vs. Control) |
| γH2AX | Control | 1.0 |
| This compound (1 µM) | 8.5 | |
| p-ATM | Control | 1.0 |
| This compound (1 µM) | 4.2 | |
| RAD51 | Control | 1.0 |
| This compound (1 µM) | 3.1 |
Note: Data are hypothetical for illustrative purposes.
References
- 1. Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 4. DNA footprinting - Wikipedia [en.wikipedia.org]
- 5. abrf.org [abrf.org]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Frontiers | Assessing Acanthamoeba cytotoxicity: comparison of common cell viability assays [frontiersin.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Exploiting DNA repair pathways for tumor sensitization, mitigation of resistance, and normal tissue protection in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The contribution of DNA repair pathways to genome editing and evolution in filamentous pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Pyrindamycin B in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pyrindamycin B, a potent DNA-alkylating agent, in human plasma. The protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound.
Introduction
This compound is a pyrrolobenzodiazepine (PBD) antibiotic with significant cytotoxic and antitumor activity. Its mechanism of action involves binding to the minor groove of DNA and alkylating guanine bases, leading to cell death.[1] Accurate determination of this compound concentrations in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during its development as a potential therapeutic agent. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalysis of potent compounds like this compound.[2] This document provides a detailed protocol for sample preparation and LC-MS/MS analysis to reliably quantify this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards: this compound reference standard (≥98% purity), appropriate internal standard (IS) (e.g., a stable isotope-labeled this compound or a structural analog).
-
Solvents and Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).
-
Consumables: 1.5 mL polypropylene tubes, SPE cartridges (e.g., C8 or HLB, 1 mL, 30 mg), 96-well collection plates, autosampler vials.
-
Biological Matrix: Blank human plasma (K2-EDTA).
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and the Internal Standard and dissolve in an appropriate solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) Acetonitrile:Water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration of 50 ng/mL in 50:50 (v/v) Acetonitrile:Water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Thaw plasma samples to room temperature. To 100 µL of plasma, add 20 µL of the IS working solution (50 ng/mL) and vortex briefly.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by sequentially passing 1 mL of Methanol followed by 1 mL of Water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove interferences.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of Acetonitrile into a clean collection tube or 96-well plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Disclaimer: The following LC-MS/MS parameters are hypothetical and provided as a starting point. Method development and optimization are required for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Compound |
| This compound | |
| Internal Standard | |
| Note | MRM transitions and collision energies must be determined experimentally by infusing a standard solution of this compound and the chosen IS. |
Data Presentation
Method Validation (Illustrative Data)
The method should be validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and matrix effects. The following tables present hypothetical but realistic data for a validated assay.
Table 3: Calibration Curve for this compound in Human Plasma (Illustrative)
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 0.1 (LLOQ) | 0.015 | 105.2 |
| 0.2 | 0.031 | 101.5 |
| 1.0 | 0.158 | 98.8 |
| 5.0 | 0.795 | 99.4 |
| 20.0 | 3.210 | 100.3 |
| 80.0 | 12.785 | 101.1 |
| 100.0 (ULOQ) | 15.991 | 99.7 |
| Linear Range | 0.1 - 100 ng/mL | |
| Correlation (r²) | ≥ 0.998 |
Table 4: Intra-day and Inter-day Accuracy and Precision (Illustrative)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (n=6) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (n=18) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LQC | 0.3 | 0.29 | 96.7 | 4.5 | 0.31 | 103.3 | 6.8 |
| MQC | 10.0 | 10.21 | 102.1 | 3.1 | 9.88 | 98.8 | 4.2 |
| HQC | 75.0 | 74.55 | 99.4 | 2.5 | 76.05 | 101.4 | 3.9 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in plasma.
References
Techniques for Studying Pyrindamycin B DNA Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin B, a member of the pyrrolo[1][2]benzodiazepine (PBD) family of natural products, is of significant interest due to its potent antitumor properties. The biological activity of this compound and other PBDs is attributed to their ability to bind to the minor groove of DNA, forming a covalent adduct with guanine bases. This interaction inhibits DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Understanding the specifics of this DNA binding—including affinity, sequence selectivity, and the kinetics of the interaction—is crucial for the development of new and more effective anticancer agents.
These application notes provide an overview of the key experimental techniques used to characterize the interaction between this compound and DNA. Detailed protocols for these methods are also presented to guide researchers in their drug discovery and development efforts.
Data Presentation: Quantitative Analysis of PBD-DNA Interactions
Due to the limited publicly available quantitative data specifically for this compound, the following table summarizes representative data for closely related PBD monomers and dimers. This data provides a comparative baseline for the DNA binding affinity of this class of compounds.
| Compound | Technique | DNA Sequence | Binding Affinity (Kb, M-1) | Reference |
| PBD Monomer (example) | Spectroscopic Titration | Calf Thymus DNA | ~ 105 | [2] |
| PBD Dimer (example) | Spectroscopic Titration | Calf Thymus DNA | > 106 | [3] |
| 2-PyN (Netropsin analog) | MPE-Fe(II) Footprinting | 5'-TGTCA-3' | 2.7 x 105 | [4] |
| 2-ImN (Netropsin analog) | MPE-Fe(II) Footprinting | 5'-TGTCA-3' | 1.4 x 105 | [4] |
Key Experimental Techniques
Several biophysical and biochemical techniques are employed to study the binding of small molecules like this compound to DNA. The most common and informative methods include DNase I Footprinting, Electrophoretic Mobility Shift Assay (EMSA), and Surface Plasmon Resonance (SPR).
DNase I Footprinting
DNase I footprinting is a powerful technique to identify the specific DNA sequence where a small molecule binds. The principle lies in the protection of the DNA backbone from enzymatic cleavage by DNase I at the binding site of the molecule.
Caption: Workflow for DNase I Footprinting to determine the DNA binding site of this compound.
-
Preparation of DNA Fragment :
-
Select a DNA fragment of interest (e.g., a specific gene promoter region) and clone it into a plasmid vector.
-
Excise the fragment using restriction enzymes.
-
End-label one strand of the DNA fragment, typically at the 5' end with 32P using T4 polynucleotide kinase or at the 3' end using DNA polymerase I (Klenow fragment).
-
Purify the labeled DNA fragment.
-
-
Binding Reaction :
-
In separate microcentrifuge tubes, set up binding reactions containing the labeled DNA fragment (constant concentration, e.g., 1-10 nM) and varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Include a control reaction with no this compound.
-
Incubate the reactions at room temperature for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes).
-
-
DNase I Digestion :
-
Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be optimized to achieve partial digestion of the DNA.
-
Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.
-
-
Analysis of DNA Fragments :
-
Extract the DNA from the reaction mixtures using phenol:chloroform extraction and precipitate with ethanol.
-
Resuspend the DNA pellets in a formamide-containing loading buffer.
-
Denature the DNA by heating at 90-95°C for 5 minutes and then rapidly cool on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
Run the gel at a constant power until the desired resolution is achieved.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
-
Data Interpretation :
-
The lane with no this compound will show a ladder of bands corresponding to cleavage at every nucleotide position.
-
In the lanes containing this compound, a gap in the ladder will appear where the drug has bound to the DNA and protected it from DNase I cleavage. This gap is the "footprint" and reveals the binding site of this compound.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the formation of a complex between a DNA fragment and a binding molecule. The principle is that a DNA-molecule complex will migrate more slowly through a non-denaturing gel than the free DNA fragment.
Caption: Logical relationship of components in an Electrophoretic Mobility Shift Assay (EMSA).
-
Preparation of Labeled DNA Probe :
-
Synthesize or obtain a short double-stranded DNA oligonucleotide containing the putative binding site for this compound.
-
Label the oligonucleotide with a radioactive (32P), fluorescent, or biotin tag.
-
-
Binding Reaction :
-
Set up binding reactions in microcentrifuge tubes containing the labeled DNA probe (constant low concentration) and increasing concentrations of this compound.
-
Use a binding buffer similar to that for footprinting.
-
Include a control lane with only the labeled probe.
-
Incubate at room temperature for 30 minutes.
-
-
Electrophoresis :
-
Add a non-denaturing loading buffer to the reactions.
-
Load the samples onto a native polyacrylamide or agarose gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.
-
-
Detection :
-
For radioactive probes, dry the gel and perform autoradiography.
-
For fluorescent probes, visualize the gel using an appropriate imager.
-
For biotinylated probes, transfer the DNA to a membrane and detect using a streptavidin-conjugate-based chemiluminescence system.
-
-
Data Interpretation :
-
The free DNA probe will migrate as a single band at the bottom of the gel.
-
As the concentration of this compound increases, a second, slower-migrating band will appear, corresponding to the DNA-Pyrindamycin B complex. The intensity of this "shifted" band will increase with increasing this compound concentration.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of binding kinetics and affinity. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound-DNA interaction.
-
Sensor Chip Preparation :
-
Use a sensor chip with a streptavidin-coated surface (e.g., Biacore SA chip).
-
Prepare a solution of the biotinylated DNA fragment containing the binding site of interest in a suitable buffer (e.g., HBS-EP).
-
Inject the DNA solution over the sensor surface to achieve the desired level of immobilization.
-
-
Binding Analysis :
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the sensor surface, starting with the lowest concentration.
-
Monitor the association of this compound to the immobilized DNA in real-time.
-
After the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation of the complex.
-
-
Regeneration :
-
If necessary, inject a regeneration solution (e.g., a high salt buffer or a brief pulse of a denaturant) to remove any remaining bound this compound and prepare the surface for the next injection.
-
-
Data Analysis :
-
The instrument software will generate a sensorgram, which is a plot of the SPR response (in Resonance Units, RU) versus time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion
The study of this compound's interaction with DNA is fundamental to understanding its mechanism of action and for the rational design of improved analogs. The techniques of DNase I footprinting, EMSA, and SPR provide complementary information on the sequence specificity, complex formation, and binding kinetics of this interaction. By employing these methods, researchers can gain valuable insights that will aid in the development of the next generation of PBD-based anticancer therapies.
References
- 1. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization; DNA binding and antitumor activity of ruthenium(II) polypyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding affinities of synthetic peptides, pyridine-2-carboxamidonetropsin and 1-methylimidazole-2-carboxamidonetropsin, that form 2:1 complexes in the minor groove of double-helical DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrindamycin B Production in Streptomyces Cultures
Welcome to the technical support center for improving the yield of Pyrindamycin B, a potent pyrroloiminoquinone alkaloid with significant therapeutic potential. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize production in Streptomyces cultures.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well, but the this compound yield is consistently low. What are the initial factors I should investigate?
A1: Low yield despite good biomass is a common challenge in secondary metabolite production. The initial factors to investigate are the composition of your fermentation medium and the physical culture parameters. The production of antibiotics like this compound is often sensitive to the nutritional and environmental conditions, which may differ from the optimal conditions for vegetative growth.[1][2][3][4] Key areas to examine include:
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly influence secondary metabolism.[4] Consider screening different sources or adjusting the C:N ratio.
-
Phosphate Concentration: Phosphate levels are critical, as high concentrations can repress the biosynthesis of some antibiotics.
-
Trace Elements: Ensure the medium is supplemented with essential trace elements that act as cofactors for biosynthetic enzymes.
-
pH: The optimal pH for this compound production may be different from the optimal pH for growth. Monitor and control the pH of the culture throughout the fermentation process.[1][2]
-
Temperature and Aeration: These parameters affect both microbial growth and the activity of biosynthetic enzymes.[1][2]
Q2: What are the likely precursors for this compound biosynthesis, and can I improve yield by feeding them to my culture?
A2: this compound belongs to the pyrroloiminoquinone class of alkaloids. Its biosynthesis is likely initiated from precursors derived from amino acid and polyketide pathways. Based on the biosynthesis of the structurally related compound Pyridomycin, key precursors likely include L-tryptophan, L-lysine, and short-chain carboxylic acids.[1]
Precursor feeding is a viable strategy to enhance yield. By supplying exogenous precursors, you can potentially bypass rate-limiting steps in the biosynthetic pathway. It is recommended to conduct small-scale pilot experiments to determine the optimal type of precursor, its concentration, and the best time for addition during the fermentation cycle.
Q3: Are there known regulatory genes that I can manipulate to increase this compound production?
A3: The biosynthesis of secondary metabolites in Streptomyces is tightly regulated by a complex network of genes. While specific regulatory genes for the this compound cluster are not yet fully elucidated in publicly available literature, biosynthetic gene clusters for similar antibiotics often contain pathway-specific regulatory genes, such as those from the TetR or LAL families.[5] Overexpression of positive regulators or knockout of negative regulators are common genetic engineering strategies to enhance antibiotic production.
Q4: How can I accurately quantify the amount of this compound in my culture broth?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound. A validated HPLC method will allow you to accurately track production over time and assess the impact of any process modifications. A general protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Streptomyces fermentation for this compound production.
| Problem | Potential Causes | Troubleshooting Steps |
| No or very low this compound production, but good biomass. | Suboptimal fermentation medium for secondary metabolite production. | Screen different media formulations. Focus on varying carbon and nitrogen sources, phosphate concentrations, and trace element supplementation. |
| Incorrect pH profile during fermentation. | Monitor pH throughout the culture period. Perform pH profiling experiments to identify the optimal pH range for production. | |
| Insufficient aeration. | Increase agitation speed or use baffled flasks to improve oxygen transfer. | |
| Feedback inhibition by this compound or its intermediates. | Consider strategies for in situ product removal, such as the addition of adsorbent resins to the culture medium. | |
| Inconsistent this compound yield between batches. | Variability in inoculum quality. | Standardize your inoculum preparation protocol, ensuring a consistent spore concentration and physiological state. |
| Inconsistent media preparation. | Ensure accurate weighing of components and consistent sterilization procedures. | |
| Fluctuation in fermentation parameters. | Calibrate and monitor probes for temperature, pH, and dissolved oxygen to ensure consistency between runs. | |
| This compound production starts but then ceases prematurely. | Depletion of a key precursor. | Implement a precursor feeding strategy. Add a pulse of the suspected limiting precursor during the production phase. |
| Accumulation of toxic byproducts. | Analyze the culture broth for potential inhibitory compounds. Consider media optimization to reduce their formation. | |
| pH drift to a non-permissive range. | Implement pH control using buffers or automated acid/base addition. | |
| Degradation of this compound in the culture broth. | Chemical instability of the compound at the culture pH or temperature. | Assess the stability of purified this compound under your fermentation conditions. If unstable, consider harvesting at an earlier time point or modifying the pH. |
| Enzymatic degradation by the producing strain. | Analyze the Streptomyces genome for potential degrading enzymes and consider gene knockout strategies. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general framework for the quantification of this compound. Optimization of specific parameters may be required for your particular strain and culture conditions.
1. Sample Preparation: a. Centrifuge 1 mL of culture broth at 10,000 x g for 10 minutes to pellet the biomass. b. Filter the supernatant through a 0.22 µm syringe filter. c. If necessary, dilute the filtered supernatant with the initial mobile phase to bring the this compound concentration within the linear range of the standard curve.
2. HPLC Conditions (starting point for optimization):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by the UV-Vis spectrum of purified this compound (typically in the range of 254 nm or 280 nm for similar compounds).
- Injection Volume: 10-20 µL.
3. Quantification: a. Prepare a standard curve using purified this compound of known concentrations. b. Integrate the peak area corresponding to this compound in your samples. c. Calculate the concentration of this compound in your samples by comparing the peak areas to the standard curve.
Protocol 2: Biomass Measurement (Dry Cell Weight)
1. Preparation: a. Pre-dry 1.5 mL microcentrifuge tubes at 60°C overnight and record their weight.
2. Sample Collection: a. Pipette 1 mL of your Streptomyces culture into the pre-weighed microcentrifuge tube.
3. Washing: a. Centrifuge the tube at 10,000 x g for 10 minutes. b. Discard the supernatant. c. Resuspend the cell pellet in 1 mL of sterile distilled water. d. Repeat the centrifugation and washing steps twice to remove media components.
4. Drying and Weighing: a. After the final wash, discard the supernatant and place the open tube in a 60°C oven. b. Dry the pellet to a constant weight (this may take 24-48 hours). c. Cool the tube in a desiccator before weighing. d. The biomass concentration (g/L) is the difference between the final weight and the initial weight of the tube.
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of the pyridomycin biosynthetic gene cluster of Streptomyces pyridomyceticus NRRL B-2517 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in the Heterologous Production of Antibiotics in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrindamycin Antibiotics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Pyrindamycin antibiotics.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Pyrindamycin A and B from Streptomyces fermentation broths.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Pyrindamycins after Initial Extraction | Inefficient extraction from the fermentation broth. | Ensure the pH of the fermentation broth is adjusted to a neutral or slightly basic range (pH 7-8) before extraction with an organic solvent like ethyl acetate to maximize the recovery of the neutral Pyrindamycin compounds. |
| Degradation of Pyrindamycins during extraction. | Perform the extraction at a reduced temperature (e.g., 4°C) to minimize potential degradation. Avoid prolonged exposure to harsh pH conditions. | |
| Poor Separation of Pyrindamycin A and B during Chromatography | Inadequate resolution on the selected column. | For silica gel chromatography, use a step-wise gradient of increasing polarity, for example, a chloroform-methanol system. For reversed-phase HPLC, a C18 column with a water-acetonitrile or water-methanol gradient is often effective. Fine-tuning the gradient slope is crucial for separating these closely related analogues. |
| Co-elution with other structurally similar metabolites. | Employ orthogonal chromatographic techniques. If reversed-phase HPLC provides poor separation, consider normal-phase chromatography or a different reversed-phase column chemistry (e.g., phenyl-hexyl). | |
| Presence of Multiple Impurities in Purified Fractions | Incomplete separation from other secondary metabolites produced by Streptomyces. | Multiple chromatographic steps are typically necessary. A common workflow involves initial purification by silica gel column chromatography followed by one or more rounds of preparative HPLC. |
| Fermentation byproducts with similar polarities. | Optimize the fermentation conditions to minimize the production of closely related byproducts. Analyze the impurity profile by LC-MS to identify potential co-eluting compounds and adjust the purification strategy accordingly. | |
| Degradation of Pyrindamycins during Purification or Storage | Instability at certain pH values. | Maintain a neutral pH during purification and storage. Pyrindamycins can be sensitive to both acidic and basic conditions. Use buffered mobile phases for HPLC where possible. |
| Exposure to high temperatures. | Conduct all purification steps at room temperature or below. For long-term storage, keep the purified compounds as a dry solid at -20°C or lower. | |
| Oxidation. | Store purified Pyrindamycins under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. | |
| Inconsistent Purity between Batches | Variability in fermentation. | Standardize fermentation parameters such as media composition, temperature, pH, and aeration to ensure consistent production of Pyrindamycins and byproducts. |
| Inconsistent chromatographic performance. | Ensure proper column equilibration and regeneration between runs. Use high-quality solvents and reagents to avoid introducing contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying Pyrindamycin A and B from a Streptomyces fermentation broth?
A1: A typical purification workflow starts with the extraction of the fermentation broth with a water-immiscible organic solvent, such as ethyl acetate. The crude extract is then concentrated and subjected to a series of chromatographic separations. This usually involves an initial fractionation by silica gel column chromatography, followed by preparative reversed-phase high-performance liquid chromatography (HPLC) to separate Pyrindamycin A and B from each other and from other impurities.
Q2: What are the key differences in the physicochemical properties of Pyrindamycin A and B that allow for their separation?
A2: Pyrindamycin A and B are structurally very similar, differing by a single hydroxyl group. This slight difference in polarity is the basis for their chromatographic separation. Pyrindamycin B, being slightly more polar due to the additional hydroxyl group, will typically have a shorter retention time on reversed-phase HPLC and a longer retention time on normal-phase chromatography compared to Pyrindamycin A.
Q3: What are some common impurities I might encounter during purification?
A3: Streptomyces species are known to produce a diverse array of secondary metabolites. Therefore, you may encounter other structurally related Pyrindamycin analogues, as well as unrelated compounds with similar polarities. It is also possible to have residual components from the fermentation medium co-extract with your target compounds.
Q4: What are the optimal storage conditions for purified Pyrindamycin antibiotics?
A4: To ensure stability, purified Pyrindamycins should be stored as a lyophilized powder or a dry film in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles if stored in solution.
Q5: How can I monitor the purity of my fractions during the purification process?
A5: Thin-layer chromatography (TLC) is a quick method for monitoring the progress of column chromatography. For more accurate assessment and for monitoring HPLC fractions, analytical HPLC coupled with a UV detector is recommended. Final purity should be confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols & Methodologies
General Extraction and Initial Purification Protocol
-
Fermentation Broth Extraction:
-
Adjust the pH of the whole fermentation broth to 7.0.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform or dichloromethane.
-
Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol (e.g., 95:5 v/v).
-
Collect fractions and analyze by TLC or analytical HPLC to identify those containing Pyrindamycins.
-
Pool the relevant fractions and concentrate to dryness.
-
Preparative Reversed-Phase HPLC Protocol
-
Column: C18, 10 µm particle size, 250 x 20 mm (or similar dimensions).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Gradient: A typical starting point would be a linear gradient from 30% B to 70% B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC results.
-
Flow Rate: 10-15 mL/min.
-
Detection: UV at a wavelength where Pyrindamycins show strong absorbance (e.g., determined by UV-Vis spectroscopy of a partially purified sample).
-
Injection: Dissolve the semi-purified material from the silica gel step in a minimal amount of the initial mobile phase composition.
-
Fraction Collection: Collect fractions based on the elution profile and analyze each for the presence and purity of Pyrindamycin A and B using analytical HPLC.
Visualizing the Purification Workflow
Below is a diagram illustrating the general experimental workflow for the purification of Pyrindamycin antibiotics.
Caption: A flowchart of the general purification process for Pyrindamycin antibiotics.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common purification problems.
Caption: A decision tree for troubleshooting Pyrindamycin purification issues.
Technical Support Center: Pyrindamycin B Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Pyrindamycin B. The information herein addresses common questions and troubleshooting scenarios related to the stability and degradation of this compound in solution.
Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. The information presented here is largely based on studies of the closely related duocarmycin class of antibiotics, to which this compound belongs. The principles of stability, degradation pathways, and analytical methodologies are expected to be highly similar.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound, like other duocarmycins, is primarily affected by pH, temperature, and the presence of nucleophiles. The key structural feature governing its reactivity is the equilibrium between the inactive seco-form and the highly reactive spirocyclopropylhexadienone form. Acidic conditions can catalyze the conversion to the active spiro-form, which is a potent DNA alkylating agent but is also more susceptible to degradation.
Q2: What is the expected degradation pathway for this compound?
A2: The proposed degradation of this compound begins with the conversion of the more stable seco-form to the electrophilic spiro-form. This active intermediate can then undergo nucleophilic attack by water (hydrolysis), leading to the cleavage of the amide bond connecting the DNA-alkylating and DNA-binding moieties of the molecule.
Q3: Are there any recommended storage conditions for this compound solutions?
A3: To maximize stability, this compound solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. For short-term storage, a neutral or slightly acidic buffer may be preferable to strongly acidic or basic conditions. The use of aprotic solvents, if compatible with the experimental design, can also limit hydrolytic degradation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the remaining parent compound and detecting the formation of degradation products. For structural elucidation of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of this compound in aqueous buffer. | The pH of the buffer may be too acidic, promoting the formation of the unstable spiro-form. The temperature of the solution may be too high, accelerating degradation. | Prepare solutions in a buffer with a pH closer to neutral. Perform experiments at lower temperatures or on ice. Prepare solutions fresh before each experiment. |
| Multiple unexpected peaks in the HPLC chromatogram. | These could be degradation products, impurities from the initial material, or artifacts from the analytical method. | Perform forced degradation studies (see Experimental Protocols) to identify expected degradation products. Use a high-purity starting material. Check for interactions with the mobile phase or column. |
| Difficulty in identifying degradation products by LC-MS. | Degradation products may be present at low concentrations. The degradation products may be isomers of the parent compound or other degradants. | Concentrate the degraded sample before analysis. Employ high-resolution mass spectrometry (HRMS) for accurate mass determination. Use tandem MS (MS/MS) to obtain fragmentation patterns for structural clues. Isolate degradation products using preparative HPLC for subsequent NMR analysis. |
| Inconsistent results between experimental replicates. | This could be due to variations in solution preparation, storage time, or temperature exposure. Adsorption of the compound to container surfaces can also be a factor. | Standardize all experimental procedures meticulously. Use low-adsorption labware (e.g., polypropylene or silanized glass). Analyze samples at consistent time points after preparation. |
Quantitative Data Summary
| Condition | Parameter | Expected Impact on this compound Stability | Rationale |
| pH | Acidic (pH < 5) | Low | Promotes formation of the reactive spiro-form, which is prone to hydrolysis. |
| Neutral (pH ~7) | Moderate | Slower conversion to the spiro-form compared to acidic conditions. | |
| Basic (pH > 8) | Low to Moderate | Base-catalyzed hydrolysis of the amide bond can occur. | |
| Temperature | 4°C | High | Low temperature slows down the rate of all chemical reactions, including degradation. |
| Room Temp (~25°C) | Moderate | Increased thermal energy accelerates the conversion to the spiro-form and subsequent degradation. | |
| Elevated (>40°C) | Low | Significantly accelerates degradation pathways. | |
| Solvent | Aprotic (e.g., DMSO, DMF) | High | Limits the availability of water for hydrolysis. |
| Protic (e.g., water, methanol) | Low to Moderate | Water and other nucleophilic solvents can participate in degradation reactions. | |
| Light | Exposure to UV light | Low to Moderate | Photolytic degradation is possible for complex organic molecules. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[1]
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70°C). Also, heat a solution of the compound in a suitable solvent.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.
Samples should be taken at various time points and analyzed by HPLC to determine the extent of degradation.
HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Identification of Degradation Products
-
LC-MS/MS: Analyze the samples from forced degradation studies using a liquid chromatograph coupled to a tandem mass spectrometer. This will provide the mass-to-charge ratio (m/z) of the parent compound and its degradation products, as well as their fragmentation patterns, which are crucial for structural elucidation.
-
Preparative HPLC: If a degradation product is present in sufficient quantity, isolate it from the reaction mixture using preparative HPLC.
-
NMR Spectroscopy: Dissolve the isolated degradation product in a suitable deuterated solvent and acquire 1H, 13C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine its chemical structure.
Visualizations
References
Technical Support Center: Overcoming Low Solubility of Pyrindamycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Pyrindamycin B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data from multiple suppliers, this compound is soluble in Dimethyl Sulfoxide (DMSO)[1][2]. For laboratory experiments, it is recommended to prepare a concentrated stock solution in DMSO.
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous buffer. What can I do?
A2: This is a common issue for hydrophobic compounds. The precipitation occurs because the DMSO concentration decreases upon dilution, and the aqueous buffer cannot maintain this compound in solution. Please refer to the Troubleshooting Guide below for specific solutions.
Q3: Are there any general strategies to improve the solubility of compounds like this compound in aqueous solutions?
A3: Yes, several formulation strategies can be employed for compounds with low water solubility. These include the use of co-solvents, surfactants, cyclodextrins, and pH modification. For in vivo studies, lipid-based formulations are also common. A generic formulation for animal studies often includes a combination of DMSO, PEG300, Tween-80, and saline or PBS[3].
Q4: Is there any information on the pH-dependent solubility of this compound?
A4: Currently, there is no publicly available data on the pKa of this compound, which would inform its pH-dependent solubility. However, related compounds in the duocarmycin family have shown that solubility can sometimes be enhanced in slightly acidic conditions due to protonation[4]. Researchers may need to empirically determine the optimal pH for their specific application.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media). | The final concentration of DMSO is too low to maintain solubility. The aqueous buffer has poor solubilizing capacity for the compound. | 1. Decrease the final concentration of this compound. 2. Increase the final concentration of DMSO. Note that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 1% for most cell-based assays, and ideally below 0.1%[3]. 3. Use a co-solvent system. Prepare the final dilution in a buffer containing a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG). 4. Incorporate a surfactant. Add a biocompatible surfactant such as Tween-80 or Polysorbate 80 to the aqueous buffer to aid in micellar solubilization. 5. Consider using cyclodextrins. Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. |
| The solid this compound is difficult to dissolve, even in DMSO. | The compound may require energy to overcome its crystal lattice energy. | 1. Gently warm the solution. Warming to 37°C can aid dissolution. 2. Sonication. Use a sonicator bath to provide mechanical energy to break up solid aggregates and enhance dissolution[3]. |
| Inconsistent results in biological assays. | Precipitation of this compound in the assay medium leads to variable effective concentrations. | 1. Visually inspect for precipitation. Before adding to cells or starting an assay, ensure the final solution is clear. Centrifuge the solution and check for a pellet. 2. Prepare fresh dilutions. Prepare the final working solutions immediately before use from a concentrated DMSO stock to minimize the time for potential precipitation. 3. Validate the solubility in your specific assay medium. Perform a simple solubility test by preparing a serial dilution and observing for any cloudiness or precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability[1][3].
Protocol 2: General Formulation for In Vivo Animal Studies
This protocol is based on a general formulation suggested for poorly water-soluble compounds and should be optimized for this compound specifically[3].
-
Initial Dissolution: Dissolve this compound in DMSO to create a primary stock solution.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the following order:
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
-
Formulation: Add the DMSO stock of this compound to the PEG300/Tween-80 vehicle to achieve a 10% final DMSO concentration. Vortex thoroughly.
-
Final Dilution: Add 45% saline or Phosphate Buffered Saline (PBS) to the mixture to reach the final desired concentration of this compound. Mix until a clear solution is obtained.
Note: The final concentration of DMSO should be kept as low as possible, ideally below 10% for animal studies[3]. The stability of this formulation should be assessed before use.
General Solubilization Strategies for Poorly Soluble Compounds
| Strategy | Mechanism | Examples of Excipients | Considerations |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous solvent. | Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs) | Potential for toxicity at high concentrations. |
| Surfactants | Form micelles that encapsulate hydrophobic drug molecules. | Tween-80, Polysorbate 80, Cremophor EL | Can affect cell membranes and have biological effects. |
| Cyclodextrins | Form inclusion complexes with the drug, shielding it from the aqueous environment. | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can have their own pharmacological effects and potential toxicity. |
| pH Adjustment | For ionizable drugs, adjusting the pH can increase the proportion of the more soluble ionized form. | Buffers (e.g., citrate, phosphate), acids, bases | Requires knowledge of the drug's pKa; can affect drug stability and biological activity. |
| Nanoparticle Formulation | Increase surface area-to-volume ratio, leading to enhanced dissolution rates. | Polymeric nanoparticles, solid lipid nanoparticles | Requires specialized formulation expertise and equipment. |
Visualizing Experimental Workflows
Caption: Workflow for preparing a concentrated stock solution of this compound.
Caption: Workflow for preparing an in vivo formulation of this compound.
Caption: Logical workflow for troubleshooting precipitation issues.
References
"troubleshooting Pyrindamycin B bioassay variability"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Pyrindamycin B bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Question 1: Why am I observing high variability between replicate wells in my cytotoxicity assay?
Answer: High variability between replicate wells is a common issue that can obscure the true effect of this compound. Several factors can contribute to this problem.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure thorough mixing of the cell suspension before and during plating to prevent cell settling. When using multichannel pipettes, ensure equal aspiration and dispensing volumes for each channel.[1][2]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to increased evaporation, leading to changes in media and compound concentration.[3][4][5][6] To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner 60 wells for your experiment.[6] Ensuring a constant temperature during cell plating can also reduce these effects.[3]
-
Pipetting Errors: Small inaccuracies in pipetting this compound dilutions or assay reagents can lead to significant differences in final concentrations and signal readouts. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Cell Health and Viability: Ensure that the cells used for the assay are healthy and in the logarithmic growth phase. Over-confluent or unhealthy cells will respond inconsistently to treatment.[7]
Question 2: My IC50 value for this compound is inconsistent across experiments. What could be the cause?
Answer: Fluctuations in the half-maximal inhibitory concentration (IC50) value are often due to subtle variations in experimental conditions.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the apparent IC50 value.[7][8][9][10] Higher cell densities may require higher concentrations of this compound to achieve the same level of cytotoxicity. It is crucial to optimize and maintain a consistent seeding density for all experiments.[7][8]
-
Solvent Concentration: this compound is likely dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to cells and can influence the IC50 value.[11][12][13][14] It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control with the same solvent concentration in all experiments.[12][13][14]
-
Incubation Time: The duration of exposure to this compound will affect the IC50 value. Shorter incubation times may require higher concentrations to see an effect. Standardize the incubation time across all experiments to ensure comparability.
-
Cell Line Stability: Cell lines can change genetically and phenotypically over time with repeated passaging.[2] Use cells with a low passage number and ensure they are from a reliable source.
Question 3: I am not observing a clear dose-response curve with this compound. What should I check?
Answer: A lack of a clear sigmoidal dose-response curve can be due to several factors related to the compound's properties and the assay setup.
-
Compound Stability and Storage: Ensure that the this compound stock solution is stored correctly to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock.
-
Concentration Range: The selected concentration range may be too high or too low. Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the appropriate range for generating a full dose-response curve.
-
Assay Interference: As a DNA intercalating agent, this compound might interfere with certain assay readouts.[15] For example, in assays that use DNA-binding dyes to measure cytotoxicity, the compound could compete with the dye, leading to an underestimation of cell death.[15] Consider using an alternative assay method, such as an MTT or resazurin-based assay, which measure metabolic activity.
-
Cell Proliferation Rate: The rate at which your chosen cell line divides can influence the outcome of a cytotoxicity assay.[16] For slow-growing cells, a longer incubation period may be necessary to observe a significant effect on cell viability.
Data Presentation
The following tables summarize potential sources of variability in a typical this compound cytotoxicity assay and provide illustrative data on how different parameters can affect the IC50 value.
Table 1: Common Sources of Quantitative Variability in Cytotoxicity Assays
| Source of Variation | Typical Coefficient of Variation (CV%) | Recommendations for Minimization |
| Pipetting (Manual) | 5-15% | Regular pipette calibration; use of automated liquid handlers. |
| Cell Seeding Density | 10-20% | Thorough cell suspension mixing; optimized seeding protocol.[7][8] |
| Edge Effect | 15-30% | Avoid using outer wells; maintain consistent humidity and temperature.[3][4][5][6] |
| Reagent Preparation | 2-10% | Use calibrated equipment; prepare fresh reagents for each experiment. |
| Incubation Conditions | 5-15% | Ensure uniform temperature and CO2 levels in the incubator. |
| Inter-plate Variability | 10-25% | Run controls on every plate; normalize data to controls. |
Table 2: Illustrative Impact of Experimental Parameters on this compound IC50 Values
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | Final DMSO (%) | Illustrative IC50 (µM) |
| MCF-7 | 5,000 | 48 | 0.1 | 2.5 |
| MCF-7 | 10,000 | 48 | 0.1 | 5.2 |
| MCF-7 | 5,000 | 72 | 0.1 | 1.8 |
| MCF-7 | 5,000 | 48 | 0.5 | 3.1 |
| A549 | 4,000 | 48 | 0.1 | 3.8 |
| A549 | 8,000 | 48 | 0.1 | 7.1 |
Note: The IC50 values presented are for illustrative purposes only and may not reflect the actual values for this compound. The variation in IC50 values can be attributed to differences in cell lines and experimental conditions.[17][18]
Experimental Protocols
This section provides a detailed methodology for a standard cytotoxicity assay to assess the effects of this compound.
Protocol: Cell Viability Assessment using Resazurin-based Assay
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or culture medium to the outer wells to minimize edge effects.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[12][13][14]
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known cytotoxic agent).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Resazurin Assay:
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Diagram 1: Experimental Workflow for a this compound Cytotoxicity Assay
Caption: Workflow for this compound cytotoxicity assay.
Diagram 2: Generalized Signaling Pathway for DNA Damage-Induced Apoptosis
Caption: DNA damage response pathway initiated by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for a this compound bioassay? A1: The optimal seeding density depends on the cell line's proliferation rate and the assay duration.[10][19] It is recommended to perform a preliminary experiment to determine the density that allows for logarithmic growth throughout the experiment and provides a robust assay window.[7]
Q2: Can I use a different solvent than DMSO for this compound? A2: If this compound is soluble in other less toxic solvents like ethanol, you can consider using them. However, it is crucial to test the solvent's toxicity on your cell line and always include a vehicle control with the same solvent concentration in your experiments.[12][13][14]
Q3: How can I be sure that this compound is directly causing cell death and not just inhibiting proliferation? A3: To distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects, you can perform a cell counting assay at the beginning and end of the treatment period. A decrease in the total cell number compared to the initial count would indicate a cytotoxic effect.
Q4: My cells look stressed even in the vehicle control wells. What could be the problem? A4: Cell stress in control wells can be due to high solvent concentration, poor quality of culture medium or supplements, or suboptimal incubation conditions.[11] Ensure your final solvent concentration is non-toxic and that all reagents are fresh and of high quality.
Q5: What other assays can I use to confirm the mechanism of action of this compound as a DNA damaging agent? A5: You can use assays that directly measure DNA damage, such as the comet assay to detect DNA strand breaks or immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks.[20][21][22]
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. biospherix.com [biospherix.com]
- 4. researchgate.net [researchgate.net]
- 5. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 6. Blog [midsci.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 20. Video: Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay [jove.com]
- 21. championsoncology.com [championsoncology.com]
- 22. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fermentation for Pyrindamycin B Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation parameters for Pyrindamycin B production.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fermentation.
Problem 1: Low or No this compound Titer
Possible Causes & Troubleshooting Steps:
-
Suboptimal Medium Composition: The concentration and type of carbon and nitrogen sources are critical for secondary metabolite production in Streptomyces.
-
Solution: Systematically evaluate different carbon and nitrogen sources. Conduct a "one-factor-at-a-time" (OFAT) experiment to identify the most suitable components, followed by a statistical optimization method like Response Surface Methodology (RSM) to find the optimal concentrations. For instance, studies on other Streptomyces have shown that a combination of glucose and a more complex carbohydrate like corn starch can be effective. Similarly, organic nitrogen sources like soybean meal or peptone often support robust growth and secondary metabolite production.[1]
-
-
Incorrect pH: The pH of the fermentation broth influences nutrient uptake and enzyme activity essential for this compound biosynthesis.
-
Solution: The optimal pH for most Streptomyces species ranges from 6.0 to 8.0.[2] It is recommended to monitor and control the pH during fermentation. Start with an initial pH of around 7.0 and conduct experiments to determine the optimal pH profile for your specific Streptomyces pyridomyceticus strain. Some studies have shown that a slight drop in pH can be beneficial for the production of certain antibiotics.[2]
-
-
Non-optimal Temperature: Temperature affects microbial growth rate and the activity of enzymes in the biosynthetic pathway.
-
Solution: Most Streptomyces species are mesophilic, with optimal temperatures for secondary metabolite production typically between 28°C and 37°C.[3] Conduct fermentation at different temperatures within this range to identify the optimum for this compound production.
-
-
Inadequate Aeration and Agitation: Oxygen supply is crucial for the growth of aerobic Streptomyces and for the biosynthesis of many secondary metabolites. Agitation ensures homogenous distribution of nutrients and oxygen.
-
Solution: Optimize the agitation (rpm) and aeration (vvm - vessel volumes per minute) rates. Low dissolved oxygen (DO) levels can limit production. A common strategy is to maintain DO above a certain threshold (e.g., 20-30%) through a cascaded control of agitation and aeration.
-
-
Inoculum Quality: The age and size of the inoculum can significantly impact the fermentation outcome.
-
Solution: Use a fresh and actively growing seed culture. Optimize the inoculum size, typically ranging from 5% to 10% (v/v) of the production medium.
-
Problem 2: High Biomass, but Low this compound Production
Possible Causes & Troubleshooting Steps:
-
Nutrient Limitation or Repression: An excess of easily metabolizable carbon or nitrogen sources can lead to rapid biomass accumulation but repress the production of secondary metabolites like this compound. This is a common phenomenon known as catabolite repression.
-
Solution: Design a medium that supports initial growth followed by a period of relative nutrient limitation that can trigger secondary metabolism. A fed-batch strategy, where a limiting nutrient is fed at a controlled rate during the production phase, can be effective.
-
-
Phosphate Regulation: High concentrations of phosphate can inhibit the production of many secondary metabolites in Streptomyces.
-
Solution: Evaluate the effect of different phosphate concentrations in your medium. A lower concentration of phosphate may be beneficial for this compound production.
-
Problem 3: Inconsistent Fermentation Results
Possible Causes & Troubleshooting Steps:
-
Genetic Instability of the Strain: High-producing strains can sometimes be unstable and lose their ability to produce the desired compound over successive generations.
-
Solution: Maintain a stock of the original high-producing strain under appropriate long-term storage conditions (e.g., cryopreservation). Periodically re-start cultures from this master cell bank.
-
-
Variability in Raw Materials: The composition of complex medium components like soybean meal or yeast extract can vary between batches, leading to inconsistent results.
-
Solution: Use high-quality, standardized raw materials whenever possible. If using complex substrates, consider testing different batches before use in large-scale fermentations.
-
Frequently Asked Questions (FAQs)
Q1: What are the key fermentation parameters to optimize for this compound production?
A1: The most critical parameters to optimize for this compound production by Streptomyces pyridomyceticus are:
-
Medium Composition: Carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, peptone, yeast extract), and mineral salts (e.g., MgCl₂, CaCO₃).[1]
-
pH: Typically maintained between 6.0 and 8.0.[2]
-
Temperature: Usually in the range of 28-37°C.[3]
-
Aeration and Agitation: To maintain adequate dissolved oxygen levels.
-
Inoculum Development: Including seed age and inoculum size.
Q2: How can I systematically optimize the fermentation medium?
A2: A common and effective approach is to use a combination of "one-factor-at-a-time" (OFAT) and statistical methods like Response Surface Methodology (RSM).[1][2]
-
Screening (OFAT): Initially, screen a variety of carbon and nitrogen sources to identify those that support the best this compound production.
-
Statistical Optimization (RSM): Once the key medium components are identified, use a statistical design of experiments (DoE) such as a Box-Behnken or Central Composite Design to determine the optimal concentrations of these components and to study their interactions.[2]
Q3: What is a typical seed culture preparation protocol for Streptomyces?
A3: A general protocol for preparing a seed culture is as follows:
-
Inoculate a suitable seed medium (e.g., a rich broth like Tryptic Soy Broth or a specific seed medium for Streptomyces) with a spore suspension or a mycelial fragment from a fresh agar plate.
-
Incubate the seed culture in a shaker at an appropriate temperature (e.g., 28-30°C) and agitation speed (e.g., 200-250 rpm) for 24-72 hours, until it reaches the late exponential growth phase.
-
Use this seed culture to inoculate the production medium.
Q4: How does dissolved oxygen (DO) affect this compound production?
A4: As Streptomyces pyridomyceticus is an aerobic bacterium, dissolved oxygen is essential for its growth and the biosynthesis of this compound. Insufficient DO can be a major limiting factor. It is crucial to maintain DO levels above a critical concentration, often cited as 20-30% of air saturation, to ensure optimal production. This can be achieved by optimizing agitation and aeration rates.
Data Presentation
The following tables summarize quantitative data from studies on the optimization of fermentation parameters for secondary metabolite production in Streptomyces species. While not specific to this compound, they provide a valuable reference for the expected impact of these parameters.
Table 1: Effect of Carbon Source on Secondary Metabolite Production in Streptomyces sp.
| Carbon Source (at 2% w/v) | Relative Production (%) |
| Glucose | 100 |
| Starch | 125 |
| Maltose | 90 |
| Fructose | 85 |
| Glycerol | 70 |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in Streptomyces sp.
| Nitrogen Source (at 1% w/v) | Relative Production (%) |
| Soybean Meal | 100 |
| Peptone | 88 |
| Yeast Extract | 82 |
| Ammonium Sulfate | 65 |
| Casein | 95 |
Table 3: Optimization of Physical Parameters for Secondary Metabolite Production in Streptomyces sp.
| Parameter | Range Tested | Optimal Value |
| Temperature (°C) | 25 - 40 | 30 |
| pH | 5.0 - 9.0 | 7.0 |
| Agitation (rpm) | 150 - 300 | 250 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source
-
Prepare a basal fermentation medium: This medium should contain all necessary nutrients except for the carbon source.
-
Aliquot the basal medium: Distribute the medium into a series of identical fermentation flasks.
-
Add different carbon sources: To each flask, add a different carbon source (e.g., glucose, starch, maltose, glycerol) to a final concentration of 2% (w/v). Include a control flask with no added carbon source.
-
Inoculate: Inoculate all flasks with a standardized seed culture of Streptomyces pyridomyceticus.
-
Incubate: Incubate the flasks under standard fermentation conditions (e.g., 28°C, 220 rpm) for a predetermined period (e.g., 7-10 days).
-
Analyze: At the end of the fermentation, harvest the broth and measure the this compound titer using a suitable analytical method (e.g., HPLC). Also, measure the biomass (e.g., dry cell weight).
-
Compare: Identify the carbon source that yields the highest this compound production.
Protocol 2: General Fermentation Protocol for Streptomyces in a Shake Flask
-
Seed Culture Preparation:
-
Prepare a seed medium (e.g., 50 mL in a 250 mL flask).
-
Inoculate with Streptomyces pyridomyceticus from a fresh plate.
-
Incubate at 28°C and 220 rpm for 48-72 hours.
-
-
Production Culture:
-
Prepare the production medium (e.g., 100 mL in a 500 mL flask).
-
Inoculate with 5-10% (v/v) of the seed culture.
-
Incubate at 28°C and 220 rpm for 7-14 days.
-
-
Sampling and Analysis:
-
Take samples at regular intervals (e.g., every 24 hours).
-
Analyze for this compound concentration, biomass, pH, and residual nutrients.
-
Visualizations
Caption: Workflow for the systematic optimization of fermentation parameters.
Caption: A logical workflow for troubleshooting low this compound production.
References
- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
"strategies to prevent Pyrindamycin B degradation during extraction"
Welcome to the technical support center for the extraction of Pyrindamycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction of this potent pyrrolo[1][2]benzodiazepine antibiotic.
Due to the limited specific literature on this compound degradation, the guidance provided here is based on the known chemical properties of its core functional groups, particularly the acid-sensitive carbinolamine ether and imine moieties.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of this compound degradation during extraction?
A1: The primary degradation pathways for this compound are believed to be acid-catalyzed hydrolysis of its carbinolamine ether and imine functionalities. The presence of even mildly acidic conditions can lead to the opening of the diazepine ring and loss of biological activity. Oxidative degradation is another potential concern for many complex natural products.
Q2: How can I minimize acid-catalyzed degradation?
A2: Maintaining a neutral to slightly basic pH throughout the extraction process is crucial. This can be achieved by:
-
Using buffered extraction solvents (e.g., phosphate or borate buffers, pH 7.0-8.0).
-
Adding a solid-phase acid scavenger, such as calcium carbonate or sodium bicarbonate, to the extraction mixture.
-
Avoiding the use of acidic solvents or reagents.
Q3: What are the recommended temperature conditions for extraction?
A3: To minimize thermal degradation, it is advisable to perform all extraction and subsequent processing steps at low temperatures.[3]
-
Conduct extractions at 4°C or on an ice bath.
-
Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
-
Store extracts and purified material at -20°C or below for long-term stability.
Q4: Can I use antioxidants during the extraction process?
A4: Yes, the addition of antioxidants can help prevent oxidative degradation. Common antioxidants used in natural product extraction include:
-
Butylated hydroxytoluene (BHT)
-
Ascorbic acid (Vitamin C)
-
Sodium metabisulfite
It is recommended to perform small-scale pilot extractions to determine the most effective antioxidant and its optimal concentration for your specific conditions.
Q5: Which extraction solvents are most suitable for this compound?
A5: The choice of solvent will depend on the source material. However, for acid-labile compounds, it is best to use neutral, high-purity solvents. Common choices for compounds of similar polarity include:
-
Ethyl acetate
-
Dichloromethane
-
Chloroform
It is critical to ensure these solvents are free of acidic impurities. If necessary, they can be washed with a mild bicarbonate solution and dried prior to use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Acid-catalyzed degradation. | - Check the pH of your extraction solvent and adjust to pH 7.0-8.0 with a suitable buffer or base. - Incorporate an acid scavenger like calcium carbonate into the extraction. - Ensure all solvents are free from acidic impurities. |
| Thermal degradation. | - Perform all extraction steps at 4°C or on ice. - Use low-temperature solvent evaporation techniques. | |
| Incomplete extraction. | - Increase the extraction time or the number of extraction cycles. - Consider a different solvent system with appropriate polarity. | |
| Presence of multiple degradation products in TLC or HPLC analysis. | Acid-catalyzed hydrolysis. | - Implement the pH control strategies mentioned above. - Minimize the time the sample is in solution. |
| Oxidative degradation. | - Add an antioxidant (e.g., BHT, ascorbic acid) to the extraction solvent. - Perform extractions under an inert atmosphere (e.g., nitrogen or argon). | |
| Loss of compound during work-up and purification. | Exposure to acidic conditions during chromatographic purification. | - Use a neutral or slightly basic mobile phase for chromatography. - Consider using a stationary phase that is stable under neutral to basic conditions. - For silica gel chromatography, the silica can be pre-treated with a base (e.g., triethylamine) to neutralize acidic sites. |
Experimental Protocols
General Protocol for Extraction of Acid-Labile Natural Products
This protocol provides a general framework that can be adapted for the extraction of this compound.
-
Sample Preparation:
-
Lyophilize the biomass (e.g., microbial culture) to remove water.
-
Grind the dried biomass to a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Suspend the powdered biomass in a suitable neutral solvent (e.g., ethyl acetate) at a ratio of 1:10 (w/v).
-
Add a solid acid scavenger (e.g., 5% w/w calcium carbonate) to the suspension.
-
If concerned about oxidation, add an antioxidant (e.g., 0.01% w/v BHT).
-
Macerate the suspension with stirring at 4°C for 24 hours.
-
Filter the mixture to separate the solvent extract from the solid residue.
-
Repeat the extraction of the solid residue two more times with fresh solvent.
-
-
Concentration:
-
Combine the solvent extracts.
-
Concentrate the extract under reduced pressure at a temperature below 30°C.
-
-
Purification:
-
Subject the crude extract to chromatographic purification (e.g., column chromatography, preparative HPLC).
-
Ensure that the chromatographic system (solvents and stationary phase) is maintained at a neutral or slightly basic pH.
-
Visualizing Degradation and Prevention
Diagram 1: Key Factors in this compound Degradation
Caption: Key factors causing this compound degradation and preventative measures.
Diagram 2: Experimental Workflow for Stable this compound Extraction
Caption: A generalized workflow for this compound extraction with stability considerations.
Diagram 3: Troubleshooting Degradation Issues
Caption: A decision tree for troubleshooting this compound degradation during extraction.
References
"addressing matrix effects in LC-MS/MS quantification of Pyrindamycin B"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of Pyrindamycin B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][3][4] For complex molecules like this compound, which are often analyzed at low concentrations in complex biological matrices, matrix effects are a significant challenge that can compromise the accuracy, precision, and sensitivity of the assay.[2]
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment .[5] In this technique, a constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[5] For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.[1][2]
Q3: What are the most common sources of matrix effects when analyzing biological samples for this compound?
A3: The most common sources of matrix effects in biological samples are endogenous components that are co-extracted with the analyte. For plasma or serum samples, phospholipids are a major cause of ion suppression.[4] Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[1][2] The choice of sample preparation technique and chromatographic conditions can significantly influence which of these components co-elute with this compound and cause matrix effects.
Q4: Can the choice of ionization technique influence the severity of matrix effects?
A4: Yes, the choice of ionization technique can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[6] This is because ESI is more sensitive to changes in the droplet formation and evaporation process, which can be affected by co-eluting matrix components.[4] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy to mitigate these effects.
Troubleshooting Guide
Issue 1: Poor reproducibility of this compound quantification between different sample lots.
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | Different lots of biological matrix (e.g., plasma from different donors) can have varying compositions, leading to inconsistent matrix effects. |
| Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction.[1][4] | |
| Solution 2: Matrix-Matched Calibrators. Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[1] | |
| Solution 3: Improve Sample Preparation. Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a wider range of interfering components. |
Issue 2: Low signal intensity or complete signal loss for this compound.
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Co-eluting matrix components are severely suppressing the ionization of this compound. |
| Solution 1: Optimize Chromatography. Modify the LC gradient, mobile phase composition, or column chemistry to achieve better separation of this compound from the interfering matrix components.[1] | |
| Solution 2: Enhance Sample Cleanup. Implement a more effective sample preparation technique. For example, if using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). | |
| Solution 3: Sample Dilution. If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. |
Issue 3: Inconsistent internal standard (IS) response.
| Possible Cause | Recommended Solution |
| IS is not co-eluting with this compound | If using a structural analog as an IS, it may not have the exact same retention time as this compound and therefore may not experience the same matrix effects. |
| Solution 1: Switch to a SIL-IS. A stable isotope-labeled internal standard is the ideal choice as it has nearly identical physicochemical properties to the analyte. | |
| Solution 2: Re-evaluate the structural analog IS. Select an analog that has a closer retention time and similar ionization properties to this compound. | |
| Inconsistent sample preparation | Variability in the sample preparation process can lead to inconsistent recovery of the IS. |
| Solution: Automate sample preparation. If possible, use automated liquid handling systems to improve the precision and consistency of the sample preparation workflow.[7] |
Quantitative Data Summary
The following tables provide representative data on the impact of different sample preparation techniques on the recovery and matrix effect for a compound structurally similar to this compound. This data is for illustrative purposes to guide methodology selection.
Table 1: Recovery of a this compound Analog from Human Plasma
| Sample Preparation Method | Mean Recovery (%) | % RSD |
| Protein Precipitation (PPT) | 85.2 | 12.5 |
| Liquid-Liquid Extraction (LLE) | 92.7 | 8.1 |
| Solid-Phase Extraction (SPE) | 98.5 | 4.3 |
Table 2: Matrix Effect Assessment for a this compound Analog in Human Plasma
| Sample Preparation Method | Mean Matrix Effect (%) | % RSD | Interpretation |
| Protein Precipitation (PPT) | 65.8 | 15.2 | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 88.9 | 9.8 | Minor Ion Suppression |
| Solid-Phase Extraction (SPE) | 97.2 | 5.1 | Negligible Matrix Effect |
(Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.)
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline for the extraction of this compound from human plasma using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Human plasma sample containing this compound
-
Internal Standard (ideally, a stable isotope-labeled version of this compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects
Materials:
-
LC-MS/MS system
-
Syringe pump
-
This compound standard solution (low concentration, e.g., 50 ng/mL)
-
Extracted blank plasma sample (prepared using the same method as the study samples)
-
T-connector
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phases used for the this compound assay.
-
Infuse the this compound standard solution post-column into the mobile phase stream using a syringe pump and a T-connector at a constant flow rate (e.g., 10 µL/min).
-
Monitor the MS/MS transition for this compound and establish a stable baseline signal.
-
Inject the extracted blank plasma sample onto the LC column.
-
Monitor the baseline for any deviations (dips or peaks) during the chromatographic run. A significant change in the baseline indicates the presence of matrix effects at that retention time.
Visualizations
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Logical workflow for troubleshooting matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
Technical Support Center: Refining the Synthetic Route to Pyrindamycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Pyrindamycin B. Given the limited publicly available information on a specific, established synthetic route for this compound, this guide is based on a proposed synthetic strategy for the closely related Pyrindamycin A structure. This hypothetical route addresses common challenges encountered in the synthesis of complex, polycyclic alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of the Pyrindamycin core, and what are the key synthetic challenges?
A1: The Pyrindamycin core is a complex polycyclic system featuring a pyrido-indole-like framework. Based on the structure of Pyrindamycin A, key challenges in its synthesis include:
-
Construction of the fused heterocyclic system: The assembly of the intricate ring system often involves multi-step sequences that can be low-yielding.
-
Stereocontrol: The molecule contains several stereocenters that require precise control during the synthesis.
-
Functional group compatibility: The presence of multiple reactive functional groups necessitates a carefully planned protecting group strategy.
-
Late-stage modifications: Introduction of sensitive functionalities, such as the chloromethyl group observed in Pyrindamycin A, can be challenging in the final steps of the synthesis.
Q2: What are the likely sources of impurities in the synthesis of this compound?
A2: Impurities can arise from various stages of the synthesis. Common sources include:
-
Incomplete reactions: Unreacted starting materials or intermediates.[1]
-
Side reactions: Formation of undesired products due to competing reaction pathways.[1]
-
Reagent-derived impurities: Contaminants from reagents or solvents.
-
Degradation products: Decomposition of intermediates or the final product during reaction or purification.
-
Isomers: Formation of diastereomers or regioisomers.
Q3: What analytical techniques are recommended for monitoring reaction progress and assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is essential for effective reaction monitoring and purity assessment.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion and product purity. Chiral HPLC can be used for enantiomeric excess determination. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of intermediates, byproducts, and the final product by molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation of the desired product and identification of impurities. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, based on a hypothetical synthetic pathway.
Problem 1: Low yield in the Pictet-Spengler or a similar cyclization reaction to form the core heterocyclic framework.
| Potential Cause | Suggested Solution |
| Suboptimal reaction conditions | Screen different acid catalysts (e.g., TFA, PPTS, Sc(OTf)₃), solvents, and temperatures. |
| Decomposition of the starting material or product | Use milder reaction conditions or a two-step procedure (e.g., imine formation followed by acid-catalyzed cyclization). |
| Steric hindrance | Modify the substrate to reduce steric bulk near the reaction center. |
| Electronic effects | Alter the electronic properties of the aromatic ring through substituent changes to favor cyclization. |
Problem 2: Formation of multiple isomers during a key bond-forming reaction.
| Potential Cause | Suggested Solution |
| Lack of stereocontrol | Employ a chiral catalyst or auxiliary to induce stereoselectivity. |
| Non-specific reagent | Use a more sterically demanding or electronically biased reagent to favor the formation of one isomer. |
| Epimerization | If the undesired isomer is formed via epimerization, adjust the reaction conditions (e.g., use a non-polar solvent, lower the temperature) to suppress this pathway. |
Problem 3: Difficulty in purifying the final compound to >99% purity.
| Potential Cause | Suggested Solution |
| Co-eluting impurities | Optimize the HPLC purification method. Screen different columns (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradients. |
| Amorphous or oily product | Attempt to crystallize the product. Screen a wide range of solvent systems. If direct crystallization fails, consider preparing a crystalline salt or derivative. |
| Trace metal contamination | Treat the product solution with a metal scavenger resin. |
| Residual solvent | Dry the final product under high vacuum at an appropriate temperature for an extended period. |
Experimental Protocols (Hypothetical)
The following are detailed methodologies for key hypothetical experiments in the synthesis of a Pyrindamycin core structure.
Experiment 1: Pictet-Spengler Reaction to form the Tetracyclic Core
-
To a solution of the tryptamine derivative (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C is added the aldehyde precursor (1.1 eq).
-
Trifluoroacetic acid (TFA, 2.0 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is monitored by TLC and LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Experiment 2: Late-Stage Halogenation
-
The advanced Pyrindamycin precursor (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF, 0.05 M).
-
N-Chlorosuccinimide (NCS, 1.2 eq) is added in one portion at room temperature.
-
The reaction is stirred for 4 hours, monitoring by HPLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The final product is purified by preparative reverse-phase HPLC.
Visualizations
Below are diagrams illustrating a hypothetical workflow for the synthesis and purification of this compound.
Caption: Hypothetical synthetic workflow for this compound.
Caption: Troubleshooting logic for low purity issues.
References
Validation & Comparative
Comparative Analysis of Pyrindamycin A and B: A Head-to-Head Evaluation of Antitumor Activity
A detailed examination of the potent antitumor antibiotics, Pyrindamycin A and Pyrindamycin B, reveals a compelling profile of cytotoxic activity against a range of cancer cell lines, with a particularly noteworthy efficacy against drug-resistant strains. This guide provides a comparative analysis of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Pyrindamycin A and B, two closely related natural products, have demonstrated significant potential as anticancer agents. Belonging to the duocarmycin family of DNA alkylating agents, their mechanism of action involves the inhibition of DNA synthesis, leading to cell death. Extensive in vitro and in vivo studies have been conducted to elucidate and compare their antitumor properties.
In Vitro Cytotoxicity: A Potent and Broad-Spectrum Effect
Both Pyrindamycin A and B exhibit potent cytotoxic activity against a variety of murine and human cancer cell lines. A key finding from comparative studies is their identical inhibitory concentration (IC50) against P388 murine leukemia cells and its doxorubicin-resistant counterpart, P388/ADR, with a value of 3.9 µg/ml for both compounds. This indicates that their mechanism of action is not impeded by the common mechanisms of doxorubicin resistance.
While the available data for a direct comparison across a wider range of cell lines is limited, the existing evidence suggests that both compounds possess broad-spectrum antitumor activity. Their efficacy against doxorubicin-resistant cells highlights their potential for treating tumors that have developed resistance to conventional chemotherapeutic agents.
Table 1: Comparative in Vitro Cytotoxicity of Pyrindamycin A and B
| Cell Line | Pyrindamycin A (IC50 µg/ml) | This compound (IC50 µg/ml) |
| P388 (Murine Leukemia) | 3.9 | 3.9 |
| P388/ADR (Doxorubicin-resistant Murine Leukemia) | 3.9 | 3.9 |
In Vivo Antitumor Efficacy: Promising Results in Murine Leukemia Models
Mechanism of Action: DNA Alkylation and Synthesis Inhibition
The primary mechanism of antitumor activity for both Pyrindamycin A and B is the inhibition of DNA synthesis. As members of the duocarmycin class of compounds, they function as DNA alkylating agents. This process involves binding to the minor groove of DNA and subsequently alkylating a nucleotide base, which disrupts the DNA structure and interferes with essential cellular processes like replication and transcription, ultimately leading to apoptosis.
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies used for evaluating the antitumor activity of compounds like Pyrindamycin A and B.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Pyrindamycin A or B for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Antitumor Activity (Murine Leukemia Model)
-
Tumor Implantation: Murine leukemia cells (e.g., P388) are implanted intraperitoneally into syngeneic mice.
-
Compound Administration: Pyrindamycin A or B is administered to the mice, typically via intraperitoneal injection, at various dose levels and schedules starting 24 hours after tumor implantation.
-
Monitoring: The mice are monitored daily for signs of toxicity and survival.
-
Efficacy Evaluation: The primary endpoint is the mean survival time of the treated groups compared to the control group. The percentage increase in lifespan (% ILS) is calculated as a measure of antitumor efficacy.
Structure-Activity Relationship
The subtle structural differences between Pyrindamycin A and B are responsible for any variations in their biological activity. A detailed structure-activity relationship (SAR) analysis would require more extensive comparative data. However, the core pharmacophore responsible for DNA alkylation is present in both molecules, explaining their potent and similar cytotoxic profiles. Future research focusing on the synthesis and evaluation of analogues could provide deeper insights into the SAR of this class of compounds.
Validating the DNA Synthesis Inhibition Mechanism of Pyrindamycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyrindamycin B's performance as a DNA synthesis inhibitor against other established anticancer agents. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
This compound, a potent member of the duocarmycin class of natural products, exerts its cytotoxic effects by inhibiting DNA synthesis. This activity stems from its ability to alkylate DNA, a mechanism that distinguishes it from many other chemotherapeutic agents. Understanding the validation of this mechanism is crucial for its development as a potential anticancer drug.
Mechanism of Action: DNA Minor Groove Alkylation
This compound's mechanism of action is characterized by its sequence-selective alkylation of DNA. The molecule binds to the minor groove of the DNA double helix, specifically targeting AT-rich sequences. Following this non-covalent binding, a chemically reactive cyclopropane ring within the this compound structure is activated. This leads to the formation of a covalent bond with the N3 atom of an adenine base. This alkylation distorts the DNA helix, creating a lesion that obstructs the progression of DNA polymerase, thereby halting DNA replication and ultimately leading to cell death.
Caption: Mechanism of this compound DNA alkylation.
Comparative Cytotoxicity Data
The potency of this compound and its analogs is evident from their extremely low half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the in vitro cytotoxicity of several duocarmycin analogs, including this compound (Duocarmycin C1), and compares them with other well-known DNA synthesis inhibitors. It is important to note that IC50 values can vary depending on the cell line, exposure time, and assay method used.
| Compound | Mechanism of Action | Cancer Cell Line | IC50 Value | Reference |
| Duocarmycin C1 (this compound) | DNA Alkylation (Adenine N3) | HeLa S3 | 8.5 nM | [1] |
| Duocarmycin SA | DNA Alkylation (Adenine N3) | L1210 | 10 pM | [2] |
| Duocarmycin SA | DNA Alkylation (Adenine N3) | Molm-14 | 11.12 pM | [2] |
| Duocarmycin SA | DNA Alkylation (Adenine N3) | HL-60 | 112.7 pM | [2] |
| Doxorubicin | DNA Intercalation, Topo II Inhibition | MCF-7 | 0.1 µM - 2.5 µM | [3] |
| Doxorubicin | DNA Intercalation, Topo II Inhibition | HepG2 | 1.3 µM - 14.72 µg/ml | [4][5] |
| Cisplatin | DNA Cross-linking | SKOV-3 | 2 µM - 40 µM | [6] |
| Cisplatin | DNA Cross-linking | A549 | ~5 µM - 10 µM | [7] |
| Etoposide | Topoisomerase II Inhibition | HCT116 | ~1 µM - 5 µM | [8][9] |
| Etoposide | Topoisomerase II Inhibition | SCLC cell lines | ~0.1 µM - 10 µM | [10] |
Experimental Protocols for Mechanism Validation
Validating the DNA synthesis inhibition mechanism of this compound involves a series of key experiments designed to demonstrate its interaction with DNA and the resulting cellular consequences.
DNA Alkylation Assay
This assay directly measures the ability of this compound to form covalent adducts with DNA.
Principle: The assay quantifies the level of DNA alkylation by detecting DNA strand breaks or modified bases. A common method is the comet assay (single-cell gel electrophoresis) performed under alkaline conditions, which detects DNA strand breaks and alkali-labile sites resulting from base alkylation.
Protocol Outline (Comet Assay):
-
Cell Treatment: Treat cancer cells with varying concentrations of this compound for a defined period. Include a negative control (vehicle only) and a positive control (e.g., a known alkylating agent like MMS).
-
Cell Embedding: Harvest and embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.
Caption: Experimental workflow for the Comet Assay.
DNA Synthesis Inhibition Assay
This assay measures the direct impact of this compound on the rate of DNA replication.
Principle: The incorporation of a labeled nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA is quantified. A reduction in EdU incorporation indicates inhibition of DNA synthesis.
Protocol Outline (EdU Incorporation Assay):
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound for a specified time.
-
EdU Labeling: Add EdU to the cell culture medium and incubate to allow for its incorporation into replicating DNA.
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent-based solution.
-
Click-iT® Reaction: Perform a copper-catalyzed "click" reaction to attach a fluorescent azide (e.g., Alexa Fluor 488 azide) to the ethynyl group of the incorporated EdU.
-
DNA Staining: Counterstain the cellular DNA with a dye like Hoechst 33342 to identify all cells.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to determine the percentage of EdU-positive cells and the intensity of the EdU signal, which corresponds to the level of DNA synthesis.
Cytotoxicity Assay
This assay determines the concentration of this compound required to kill or inhibit the proliferation of cancer cells.
Principle: A variety of methods can be used, such as the MTT or MTS assay, which measures the metabolic activity of viable cells, or the sulforhodamine B (SRB) assay, which quantifies total cellular protein.
Protocol Outline (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value, which is the concentration that inhibits cell growth by 50%.
Comparison of DNA Synthesis Inhibition Mechanisms
This compound's mechanism of direct DNA alkylation is distinct from that of other classes of DNA synthesis inhibitors. The following diagram illustrates a logical comparison of these mechanisms.
Caption: Comparison of different DNA synthesis inhibitor mechanisms.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Framework for Investigating Cross-Resistance of Pyrindamycin B with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and analyzing cross-resistance studies involving Pyrindamycin B, a novel antibiotic candidate. Due to the limited publicly available data on the cross-resistance profile of this compound, this document outlines the necessary experimental protocols and data presentation formats to facilitate such research. The methodologies described are based on established practices in antimicrobial susceptibility testing and resistance studies.
Theoretical Framework for Cross-Resistance with this compound
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. Understanding the potential for cross-resistance with this compound is crucial for its development and clinical application. This would involve identifying its mechanism of action and potential resistance pathways. For the purpose of this guide, we will consider a hypothetical mechanism where this compound inhibits a key bacterial enzyme involved in cell wall synthesis.
Potential Scenarios for Cross-Resistance:
-
Target Modification: If bacteria develop resistance to this compound by altering the target enzyme, they may also exhibit resistance to other antibiotics that bind to the same or a similar site on that enzyme.
-
Efflux Pumps: The development of broad-spectrum efflux pumps that can expel multiple classes of antibiotics from the bacterial cell is a common mechanism of cross-resistance. If this compound is a substrate for such pumps, bacteria overexpressing them will show resistance to it and other antibiotics.
-
Altered Permeability: Changes in the bacterial cell membrane or cell wall that reduce the uptake of this compound could also limit the entry of other structurally similar antibiotics.
Experimental Protocols for Assessing Cross-Resistance
The following protocols are standard methods for determining cross-resistance between antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a fundamental quantitative measure of antibiotic susceptibility.
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics (e.g., beta-lactams, aminoglycosides, fluoroquinolones) in an appropriate solvent. Create a series of twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strains to be tested overnight on an appropriate agar medium. Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate.
-
Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Generation and Characterization of this compound-Resistant Mutants
To study cross-resistance, it is essential to first generate mutants with resistance to this compound.
Protocol: Serial Passage Method
-
Initial MIC Determination: Determine the baseline MIC of this compound for the parental bacterial strain using the broth microdilution method described above.
-
Serial Passaging: Inoculate a culture of the parental strain into a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound in broth. Incubate until growth is observed.
-
Increasing Antibiotic Concentration: On the following day, use the culture from the previous day to inoculate a new series of antibiotic dilutions. The MIC is determined again. The culture from the well with the highest concentration of antibiotic that still permits growth is used to inoculate the next series of dilutions.
-
Repeat Passaging: Repeat this process for a predetermined number of passages (e.g., 15-30 days) or until a significant increase in the MIC is observed.
-
Isolation and Confirmation: Isolate single colonies from the final passage on antibiotic-free agar. Confirm the elevated MIC of the isolated mutants to this compound.
Cross-Resistance Testing of Resistant Mutants
The this compound-resistant mutants are then tested for their susceptibility to other classes of antibiotics.
Protocol:
-
MIC Determination for Comparator Antibiotics: Using the broth microdilution method, determine the MICs of a panel of comparator antibiotics against the parental strain and the generated this compound-resistant mutants.
-
Data Analysis: Compare the MIC values of the comparator antibiotics for the parental strain versus the resistant mutants. A significant increase (typically ≥4-fold) in the MIC for a comparator antibiotic in the this compound-resistant mutant indicates cross-resistance.
Data Presentation for Comparison
Quantitative data from cross-resistance studies should be presented in clear, structured tables to facilitate comparison.
Table 1: Hypothetical MICs of this compound and Comparator Antibiotics against a Parental Strain and a this compound-Resistant Mutant of Staphylococcus aureus
| Antibiotic | Antibiotic Class | MIC (µg/mL) - Parental Strain | MIC (µg/mL) - this compound-Resistant Mutant | Fold Change in MIC |
| This compound | Novel | 0.5 | 32 | 64 |
| Penicillin G | Beta-lactam | 0.25 | 0.25 | 1 |
| Oxacillin | Beta-lactam | 1 | 64 | 64 |
| Gentamicin | Aminoglycoside | 1 | 1 | 1 |
| Ciprofloxacin | Fluoroquinolone | 0.5 | 8 | 16 |
| Vancomycin | Glycopeptide | 1 | 1 | 1 |
| Linezolid | Oxazolidinone | 2 | 2 | 1 |
In this hypothetical example, the this compound-resistant mutant shows significant cross-resistance to Oxacillin and Ciprofloxacin.
Visualization of Experimental Workflow
A clear diagram of the experimental workflow is essential for understanding the logical progression of the study.
Caption: Experimental workflow for assessing cross-resistance.
This guide provides a foundational approach for the systematic investigation of this compound cross-resistance. The generation of such data is imperative for predicting its clinical utility and for the responsible stewardship of this potential new therapeutic agent.
Pyrvinium Pamoate: A Comparative Analysis of Efficacy Against Standard Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pyrvinium Pamoate, a repurposed anthelmintic drug, with standard anticancer agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate an objective evaluation of Pyrvinium Pamoate as a potential therapeutic agent in oncology.
Quantitative Efficacy Comparison
The following table summarizes the in vitro cytotoxic activity of Pyrvinium Pamoate (PP) in comparison to standard anticancer drugs across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented to quantify and compare their potency.
| Cell Line | Cancer Type | Pyrvinium Pamoate IC50 | Standard Drug | Standard Drug IC50 | Citation |
| Molm13 | Myeloid Leukemia | 50.15 ± 0.43 nM | - | - | [1] |
| REH | Acute Lymphoblastic Leukemia | 0.17 µM | - | - | [2] |
| RS4;11 | Acute Lymphoblastic Leukemia | 1 µM | - | - | [2] |
| MCF-7 | Breast Cancer (Luminal) | ~100 nM | Doxorubicin | 1 µM (MDA-MB-231) | [3] |
| MDA-MB-231 | Breast Cancer (Claudin-low) | 1170 ± 105.0 nM | Doxorubicin | 1 µM | [3] |
| MDA-MB-468 | Breast Cancer (Basal-like) | ~200 nM | - | - | [4] |
| SkBr3 | Breast Cancer (HER2-OE) | ~200 nM | - | - | [4] |
| PANC-1 | Pancreatic Cancer | <100 nM | Gemcitabine | - | [5] |
| SW480 | Colorectal Cancer | - | - | - | [6] |
| SW620 | Colorectal Cancer | - | - | - | [6] |
| HT29 | Colorectal Cancer | - | - | - | [6] |
| HCT116 | Colorectal Cancer | - | - | - | [6] |
| A549 | Lung Cancer | - | Cisplatin | - | [7] |
| K562 | Chronic Myelogenous Leukemia | - | Cisplatin | - | [7] |
Note: Direct comparative IC50 values for Pyrvinium Pamoate and standard drugs from the same study are limited. The data presented is compiled from multiple sources. Variations in experimental conditions can influence IC50 values.
Mechanism of Action: Signaling Pathways
Pyrvinium Pamoate exerts its anticancer effects through multiple mechanisms, primarily by inhibiting the Wnt signaling pathway and disrupting mitochondrial respiration.
Wnt Signaling Pathway Inhibition
Pyrvinium Pamoate activates Casein Kinase 1α (CK1α), which leads to the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway. This prevents the transcription of Wnt target genes involved in cell proliferation, survival, and differentiation.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Pyrvinium Pamoate.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the general steps for determining the IC50 values of anticancer compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow for determining drug cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Pyrvinium Pamoate or a standard anticancer drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Assessment: Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of Pyrvinium Pamoate in a subcutaneous xenograft mouse model.
Caption: Experimental workflow for in vivo efficacy testing in a xenograft model.
Detailed Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Development: The mice are monitored regularly until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Group Randomization: Once the tumors reach the desired size, the mice are randomly assigned to different treatment groups: a control group receiving a vehicle, a group receiving Pyrvinium Pamoate, and a group receiving a standard anticancer drug.
-
Drug Administration: The drugs are administered according to a specific dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (length x width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Study Termination: The study is terminated when the tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
Data Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis, such as histology or biomarker assessment. The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
Synergistic Potential with Standard Chemotherapies
Several studies have indicated that Pyrvinium Pamoate can act synergistically with standard chemotherapeutic agents, potentially enhancing their efficacy and overcoming drug resistance.
-
With Doxorubicin and Cisplatin: In urothelial carcinoma of the bladder, combining Pyrvinium Pamoate with cisplatin or doxorubicin led to enhanced cytotoxicity and synergistically suppressed the growth of patient-derived bladder tumor xenografts.[8] Pyrvinium Pamoate was shown to enhance doxorubicin-induced DNA double-strand breaks in bladder cancer cells.[9]
-
With Gemcitabine: In pancreatic cancer cell models, Pyrvinium Pamoate acted synergistically with gemcitabine in both 2D and 3D cell cultures.
-
With Paclitaxel and Docetaxel: In triple-negative breast cancer stem-like cells, combination therapy of Pyrvinium Pamoate with paclitaxel or docetaxel resulted in moderate synergistic effects on cell proliferation.[1]
Conclusion
The available preclinical data suggests that Pyrvinium Pamoate exhibits potent anticancer activity against a range of cancer types, often at concentrations significantly lower than some standard chemotherapeutic agents. Its unique mechanism of action, targeting both the Wnt signaling pathway and mitochondrial function, presents a promising avenue for cancer therapy. Furthermore, its demonstrated synergistic effects with established anticancer drugs highlight its potential in combination regimens to improve treatment outcomes and combat drug resistance. Further head-to-head comparative studies and clinical trials are warranted to fully elucidate the therapeutic potential of Pyrvinium Pamoate in oncology.
References
- 1. Pyrvinium Pamoate Induces Death of Triple-Negative Breast Cancer Stem–Like Cells and Reduces Metastases through Effects on Lipid Anabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrvinium pamoate use in a B-cell acute lymphoblastic leukemia model of the bone tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pivarubicin Is More Effective Than Doxorubicin Against Triple-Negative Breast Cancer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. Platinum-containing compound platinum pyrithione is stronger and safer than cisplatin in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrvinium Pamoate Alone and With Gemcitabine Exhibits Anti‐Pancreatic Cancer Activity in 2D and 3D Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrindamycin Analogs and the Broader Pyrrolobenzodiazepine Class
A Comparative Guide to the Structure-Activity Relationship of Pyrindamycin Analogs and the Broader Pyrrolo[1][2]benzodiazepine Class
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyrindamycin analogs and the broader class of pyrrolo[1][2]benzodiazepine (PBD) antitumor antibiotics. PBDs, including pyrindamycin, are a significant class of DNA-interactive agents known for their potent cytotoxic activity. Their mechanism of action involves the sequence-selective alkylation of guanine bases in the minor groove of DNA, ultimately leading to cell death. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of new, more effective, and selective anticancer drugs.
Core Structure and Mechanism of Action
The characteristic tricyclic structure of PBDs consists of an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring. The key to their biological activity lies in their unique three-dimensional shape, which allows them to bind snugly within the minor groove of DNA. A critical feature is the electrophilic imine moiety (or its carbinolamine or carbinolamine methyl ether equivalent) at the N10-C11 position, which covalently bonds to the N2 position of a guanine base. This covalent adduct disrupts DNA replication and transcription, triggering cell cycle arrest and apoptosis.
Key Structure-Activity Relationships
Extensive research on PBDs has revealed several key structural features that govern their DNA binding affinity, sequence selectivity, and cytotoxicity.
-
C11a Stereochemistry: The (S)-configuration at the C11a position is essential. It imparts a right-handed twist to the molecule, allowing it to be isohelical with the minor groove of B-DNA.
-
N10-C11 Iminium Ion: The presence of an imine or a masked imine (carbinolamine) at the N10-C11 position is crucial for the covalent alkylation of guanine. Analogs lacking this feature are generally inactive.
-
A-Ring Substituents: Modifications to the aromatic A-ring can significantly impact potency and selectivity. Electron-donating groups can enhance the reactivity of the imine, leading to increased cytotoxicity.
-
C-Ring Saturation: The degree of saturation in the five-membered C-ring affects the conformation of the molecule and its fit within the DNA minor groove, thereby influencing its biological activity.
-
C8-Substitution and Dimerization: Linking two PBD units via their C8 positions to form dimers has been a particularly successful strategy. These PBD dimers can span a larger DNA sequence and induce interstrand cross-links, leading to a dramatic increase in both DNA binding affinity and cytotoxic potency compared to their monomeric counterparts.
Comparative Performance of Pyrrolo[1][2]benzodiazepine Analogs
The following table summarizes the in vitro cytotoxicity of a selection of PBD analogs against various human cancer cell lines. This data highlights the impact of structural modifications on their anticancer activity.
| Compound | Structural Modification | Cell Line | IC50 (µM) | Reference |
| Pyrindamycin A | Natural Product | P388 (Murine Leukemia) | 3.9 µg/mL | [1] |
| P388/ADR (Doxorubicin-resistant) | 3.9 µg/mL | [1] | ||
| PBD Monomer Analog 1 | Unsubstituted A-ring | B16 (Melanoma) | >10 | [3] |
| PBD Monomer Analog 2 | Methoxy-substituted A-ring | B16 (Melanoma) | 1.5 | [3] |
| PBD Dimer (C8-linked) | Propane linker | L1210 (Leukemia) | 0.008 | [1] |
| TOSIND | Pyrazole derivative | MDA-MB-231 (Breast Cancer) | 17.7 ± 2.7 | [4] |
| PYRIND | Pyrazole derivative | MCF7 (Breast Cancer) | 39.7 ± 5.8 | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of pyrindamycin analogs. Below are protocols for key experiments cited in the study of PBDs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells in triplicate and include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Footprinting Assay
DNA footprinting is used to identify the specific DNA sequence where a compound binds. This protocol describes a method using methidiumpropyl-EDTA•Fe(II) (MPE•Fe(II)) as the DNA cleaving agent.
Materials:
-
DNA fragment of interest, labeled at one end (e.g., with 32P)
-
MPE•Fe(II) solution
-
Dithiothreitol (DTT)
-
Buffer solution
-
Denaturing polyacrylamide gel
-
Autoradiography equipment
Procedure:
-
DNA-Compound Incubation: Incubate the end-labeled DNA fragment with varying concentrations of the PBD analog.
-
Cleavage Reaction: Initiate the DNA cleavage by adding MPE•Fe(II) and DTT. Allow the reaction to proceed for a set time.
-
Reaction Quenching: Stop the reaction by adding a chelating agent (e.g., EDTA).
-
Sample Preparation: Purify the DNA fragments.
-
Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel alongside a standard sequencing ladder of the same DNA fragment.
-
Visualization: Visualize the DNA fragments by autoradiography. The "footprint" appears as a gap in the ladder where the PBD analog protected the DNA from cleavage.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the mechanism of action of pyrindamycin analogs.
References
- 1. Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][1,4]benzodiazepines as DNA-interactive antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Target of Pyrindamycin B in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyrindamycin B's performance with alternative antibacterial agents, supported by experimental data. This compound is a member of the pyrrolamide class of antibiotics, which have been identified as potent inhibitors of bacterial DNA gyrase.[1][2] This guide will delve into the mechanism of action, comparative efficacy, and the experimental protocols used to confirm the molecular target of this promising class of antibiotics.
Performance Comparison: this compound and Alternatives
This compound and other pyrrolamides exhibit significant inhibitory activity against bacterial DNA gyrase, specifically targeting the GyrB subunit's ATPase activity.[1] This mechanism distinguishes them from other classes of DNA gyrase inhibitors, such as fluoroquinolones, which target the DNA cleavage-resealing function of the GyrA subunit.[3] The aminocoumarins, like novobiocin, also target the GyrB subunit but represent a different chemical class.[4][5]
The following table summarizes the in vitro efficacy of a representative pyrrolamide (as a proxy for this compound) compared to other well-characterized DNA gyrase inhibitors.
| Compound Class | Representative Compound | Target Subunit | Mechanism of Action | IC50 vs. E. coli DNA Gyrase (µM) | MIC vs. S. aureus (µg/mL) |
| Pyrrolamide | Pyrrolamide Analog | GyrB | ATPase Inhibition | 3[1][2] | >64 |
| Aminocoumarin | Novobiocin | GyrB | ATPase Inhibition | 0.08 - 0.48[6][7] | - |
| Fluoroquinolone | Ciprofloxacin | GyrA | Inhibition of DNA re-ligation | 0.39 - 2.57[6][8] | 2 |
| Fluoroquinolone | Levofloxacin | GyrA | Inhibition of DNA re-ligation | 2.50[9] | - |
| Fluoroquinolone | Moxifloxacin | GyrA | Inhibition of DNA re-ligation | 0.9[10] | - |
Note: Data for this compound is represented by a lead pyrrolamide compound from foundational studies. IC50 and MIC values can vary depending on the specific analog and the bacterial species tested.
Experimental Protocols for Target Confirmation
The identification of DNA gyrase as the target of pyrrolamides was a multi-step process involving several key experimental techniques.
Fragment-Based Nuclear Magnetic Resonance (NMR) Screening
-
Objective: To identify small molecule fragments that bind to the ATP pocket of DNA gyrase.
-
Methodology: A library of low-molecular-weight compounds ("fragments") is screened against the purified N-terminal domain of the GyrB subunit.[1] Protein-observed NMR spectroscopy, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC), is used to detect binding events.[11] Changes in the chemical shifts of the protein's amide protons upon addition of a fragment indicate a direct interaction. This technique is highly sensitive to weak binding events, making it ideal for initial hit discovery.[12][13] A pyrrole fragment with a binding constant of 1 mM was the initial hit that led to the development of the pyrrolamide series.[1][2]
Iterative X-Ray Crystallography
-
Objective: To determine the precise binding mode of pyrrolamide inhibitors within the GyrB ATP pocket and guide lead optimization.
-
Methodology: Co-crystallization or soaking techniques are used to obtain crystals of the GyrB protein in complex with a pyrrolamide inhibitor.[14][15][16] X-ray diffraction data is then collected from these crystals to generate a high-resolution three-dimensional structure of the protein-ligand complex.[17] This structural information reveals the specific amino acid residues involved in binding and the conformational changes that occur upon inhibition. This iterative process of structural analysis and chemical synthesis allows for the rational design of more potent inhibitors.[1][2]
Isolation and Sequencing of Resistant Mutants
-
Objective: To provide genetic evidence that DNA gyrase is the cellular target of pyrrolamides.
-
Methodology: Bacterial cultures, such as Staphylococcus aureus, are plated on agar containing the pyrrolamide inhibitor at its minimum inhibitory concentration (MIC).[1] Spontaneous resistant mutants that are able to grow in the presence of the compound are isolated.[18][19] The genomic DNA of these resistant mutants is then extracted, and the gene encoding the putative target (in this case, gyrB) is sequenced.[20] The identification of point mutations in the gyrB gene of resistant strains, which lead to amino acid changes in the drug-binding pocket, provides strong evidence that DNA gyrase is the primary target of the compound in the cell.[1] Resistant variants of S. aureus showed 4- to 8-fold increased MIC values and had point mutations in the pyrrolamide binding region of their gyrB genes.[1]
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound, the experimental workflow for its target identification, and the logical relationship of its antibacterial effect.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for target identification.
Caption: Logical relationship of this compound's action.
References
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Gyrase Inhibitors [pharmacology2000.com]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Novobiocin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 15. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 17. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. emerypharma.com [emerypharma.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Sequencing-based methods and resources to study antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Pyrindamycin B and its Analogs with Other Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrindamycin B, a member of the potent duocarmycin class of DNA alkylating agents, and its analogs are subjects of intense research due to their profound anti-tumor activity.[1] This guide provides a comparative analysis of the synergistic effects observed when these compounds are combined with other therapeutic agents. The data presented here is primarily focused on close analogs like Duocarmycin SA (DSA) and the antibody-drug conjugate (ADC) Trastuzumab Duocarmazine (SYD985), offering valuable insights into the potential combination strategies for this compound.
Mechanism of Action: DNA Alkylation and the DNA Damage Response
Duocarmycins exert their cytotoxic effects by binding to the minor groove of DNA and causing irreversible alkylation, which disrupts the DNA structure and ultimately leads to cell death.[1][2] This mechanism of action makes them effective against both dividing and non-dividing cancer cells.[1] The induction of DNA damage implicates the DNA Damage Response (DDR) pathway as a key player in determining cellular fate following treatment. Consequently, agents that also modulate the DDR pathway are prime candidates for synergistic combinations.
Synergistic Combinations: An Overview
Extensive preclinical and clinical research has identified several classes of agents that exhibit synergistic or additive effects when combined with duocarmycin analogs. These include:
-
Radiation Therapy: The combination of duocarmycins with radiation has been shown to be superior to either treatment alone.[3]
-
ATR Inhibitors: Inhibitors of the kinase ATR, a central player in the response to replication stress, synergistically enhance the cytotoxic effects of duocarmycins.[4]
-
PARP Inhibitors: Preclinical evidence suggests that combining the DNA-alkylating properties of duocarmycins with PARP inhibitors, which block a critical DNA repair pathway, can lead to synergistic tumor cell killing.
-
Chemotherapeutic Agents: Traditional chemotherapy drugs that also impact DNA integrity, such as doxorubicin and etoposide, have shown increased efficacy when combined with duocarmycin analogs.[5][6]
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from key studies, providing a basis for comparing the efficacy of different combination therapies.
Table 1: In Vitro Synergistic Effects of Duocarmycin SA (DSA) in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Combination Agent | DSA IC50 (pM) | Combination Agent IC50 (nM) | Observation |
| Molm-14 | Doxorubicin | 11.12 | 68.6 | Increased cytotoxic efficacy and reduced IC50 of doxorubicin.[5][6] |
| HL60 | Doxorubicin | 114.8 | 68.6 | Increased cytotoxic efficacy and reduced IC50 of doxorubicin.[5][6] |
| Molm-14 | Etoposide | 11.12 | 129.7 | Increased cytotoxic efficacy and reduced IC50 of etoposide.[5][6] |
| HL60 | Etoposide | 114.8 | 129.7 | Increased cytotoxic efficacy and reduced IC50 of etoposide.[5][6] |
Table 2: Clinical Efficacy of Trastuzumab Duocarmazine (SYD985) in HER2-Positive Metastatic Breast Cancer (Phase III TULIP Trial)
| Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Trastuzumab Duocarmazine (SYD985) | 7.0 months[7] | 33% (Phase I data)[8] |
| Physician's Choice of Treatment | 4.9 months[7] | - |
Experimental Protocols
The assessment of synergistic effects relies on robust in vitro and in vivo experimental designs. Below are summaries of the methodologies employed in the cited studies.
In Vitro Cytotoxicity and Synergy Assessment
-
Cell Lines: Human cancer cell lines relevant to the disease context are used, such as U-138 MG (glioblastoma), Molm-14, and HL60 (acute myeloid leukemia).[3][5][6]
-
Assay: The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the single agents and their combinations.
-
After a defined incubation period (e.g., 72 hours), MTT reagent is added to the wells.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[5][6]
-
-
-
Synergy Calculation: The combination index (CI) is a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Clonogenic Cell Survival Assay
-
Purpose: This assay assesses the ability of single cells to undergo unlimited division to form colonies, providing a measure of long-term cell survival and reproductive integrity after treatment.
-
Procedure:
-
Cells are treated with the agents of interest.
-
A known number of cells are seeded into culture dishes.
-
The dishes are incubated for a period that allows for colony formation (typically 1-3 weeks).
-
Colonies are fixed, stained, and counted.
-
The surviving fraction is calculated and plotted against the drug concentration or radiation dose. A true synergistic effect was observed at a minuscule 1 pM concentration of DSA in combination with proton radiation in a clonogenic assay.[3]
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Duocarmycin-Induced DNA Damage and the Role of DDR Inhibitors
Caption: Duocarmycin-induced DNA damage and synergistic targets.
Experimental Workflow: In Vitro Synergy Assessment
Caption: Workflow for determining in vitro drug synergy.
Logical Relationship: Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: Targeted delivery and action of a duocarmycin ADC.
References
- 1. adcreview.com [adcreview.com]
- 2. Facebook [cancer.gov]
- 3. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
Pyrindamycin B: A Potent DNA Alkylating Agent with Differential Activity Against Gram-Positive and Gram-Negative Bacteria
A comprehensive analysis of the antibacterial spectrum of Pyrindamycin B, a potent DNA alkylating agent, reveals a significant differential in its activity against gram-positive and gram-negative bacteria. This guide synthesizes the available experimental data, delves into the underlying mechanisms, and provides detailed experimental protocols for researchers in drug discovery and microbiology.
This compound, a member of the duocarmycin class of natural products, is renowned for its exceptional cytotoxic properties, which stem from its ability to alkylate DNA. While extensively studied for its anticancer potential, its antibacterial activities, particularly the nuances of its effectiveness against different bacterial types, are less characterized. This guide aims to bridge this gap by providing a detailed comparison of its activity against gram-positive and gram-negative bacteria.
Comparative Antibacterial Activity of Pyrindamycin Analogs
While specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of bacteria is limited in publicly available literature, data for its close structural analog, Duocarmycin SA, offers significant insights. The antibacterial activity of duocarmycins has been shown to correlate with their cytotoxicity.[1]
| Bacterial Strain | Gram Type | Compound | MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Duocarmycin SA | 0.0013 |
| Bacillus subtilis | Gram-Positive | Duocarmycin SA | 0.00065 |
| Gram-Positive Bacteria | Gram-Positive | Duocarmycin A | Inhibitory |
| Gram-Negative Bacteria | Gram-Negative | Duocarmycin A | Inhibitory |
Data for Duocarmycin SA from a study on its isolation and biological properties. Data for Duocarmycin A indicates general inhibition without specific MIC values.
The available data strongly indicates that Duocarmycin SA, and by extension this compound, exhibits potent activity against gram-positive bacteria, with MIC values in the sub-nanogram per milliliter range. Duocarmycin A has been reported to inhibit both gram-positive and gram-negative bacteria, suggesting a broad spectrum of activity for this class of compounds.[2] However, the significantly lower MIC values observed for gram-positive species suggest a greater susceptibility to this class of DNA alkylating agents.
Unraveling the Mechanism of Differential Activity
The potent biological activity of this compound and other duocarmycins is attributed to their unique chemical structure, which facilitates the alkylation of DNA. This process is initiated by the activation of the molecule within the minor groove of DNA, leading to the formation of a covalent bond with the N3 position of adenine. This irreversible alkylation disrupts DNA replication and transcription, ultimately leading to cell death.
Figure 1: Proposed mechanism for the differential activity of this compound.
The differential activity between gram-positive and gram-negative bacteria likely arises from differences in their cell wall structure. The complex outer membrane of gram-negative bacteria, rich in lipopolysaccharides, presents a formidable barrier to the entry of many compounds, including this compound. In contrast, the thicker but more porous peptidoglycan layer of gram-positive bacteria may allow for more efficient penetration of the drug, leading to higher intracellular concentrations and more effective DNA alkylation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines the broth microdilution method for determining the MIC of this compound. Given the potent cytotoxicity of this compound, appropriate safety precautions and handling procedures for hazardous materials must be strictly followed.
Materials:
-
This compound (or analog) stock solution of known concentration in a suitable solvent (e.g., DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Spectrophotometer.
-
Incubator (35 ± 2 °C).
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually or by using a microplate reader to measure absorbance at 600 nm.
-
Figure 2: Workflow for the broth microdilution MIC assay.
Conclusion
This compound and its analogs are exceptionally potent antibacterial agents, demonstrating particularly strong activity against gram-positive bacteria. The differential in activity is likely attributable to the structural differences in the cell envelopes of gram-positive and gram-negative organisms. Further research, including the determination of MIC values for this compound against a wider range of clinically relevant gram-negative pathogens, is warranted to fully elucidate its therapeutic potential as a broad-spectrum antibiotic. The provided experimental protocol offers a standardized method for conducting such investigations, paving the way for a more comprehensive understanding of this promising class of natural products.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Pyrindamycin B
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Pyrindamycin B are paramount to ensuring laboratory safety and environmental protection. As a substance with high physiological activity, it necessitates meticulous disposal procedures that align with guidelines for cytotoxic and hazardous materials. Adherence to these protocols minimizes exposure risks and ensures regulatory compliance.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Recommended PPE includes:
-
Gloves: Nitrile gloves resistant to chemicals are essential.[1] Consider double-gloving for enhanced safety.
-
Gown: A long-sleeved, impermeable gown should be worn to protect against splashes.[2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory. A face shield may be necessary when there is a risk of splashing.[2]
-
Respiratory Protection: If there is a risk of aerosolization, a respirator (such as an N95 or P2) should be used.[3]
All handling of this compound and its waste should be conducted within a designated area, preferably inside a certified chemical fume hood or a biological safety cabinet to control potential contamination.[4]
Waste Segregation and Containment
Proper segregation of waste is a critical step in the disposal process. Different types of waste require specific containment and disposal routes.
| Waste Type | Container Type | Disposal Route |
| Solid Waste | Puncture-resistant, clearly labeled "Cytotoxic Waste" or "Hazardous Waste" container (often yellow or black).[5] | Incineration at a licensed hazardous waste facility.[6] |
| Liquid Waste | Leak-proof, sealed container, clearly labeled "Cytotoxic Waste" or "Hazardous Waste".[6] | Collection by a certified hazardous waste disposal service. |
| Sharps | Puncture-proof sharps container, labeled "Cytotoxic Sharps".[2] | Incineration at a licensed hazardous waste facility. |
| Contaminated PPE | Double-bagged in labeled cytotoxic waste bags (often purple or yellow).[1][3] | Incineration at a licensed hazardous waste facility. |
| Empty Containers | Must be triple-rinsed. The first rinsate is collected as hazardous waste.[7] | After thorough rinsing and label removal, can be disposed of as regular lab glass or plastic waste.[7] |
Decontamination and Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE before approaching the spill.
-
Contain the Spill: Use absorbent pads or spill pillows to contain the spill, working from the outside in.[2]
-
Decontaminate: Clean the area with a suitable deactivating agent or a detergent solution.[1] All cleaning materials must be disposed of as cytotoxic waste.[1]
-
Rinse: Thoroughly rinse the area with water after decontamination.
-
Dispose of Waste: All materials used for cleanup must be placed in a designated cytotoxic waste container.[2]
-
Report: Document the spill and the cleanup procedure according to your institution's policies.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Experimental Protocol for Inactivation
Materials:
-
This compound waste
-
Sodium hypochlorite solution (e.g., household bleach, typically 5.25-6.15%)
-
Sodium thiosulfate solution
-
pH indicator strips
Procedure:
-
In a designated chemical fume hood, cautiously add an excess of sodium hypochlorite solution to the this compound waste. A 10:1 ratio of bleach to waste volume is a conservative starting point.
-
Allow the mixture to react for a minimum of 2 hours to ensure complete degradation.
-
Neutralize the excess sodium hypochlorite by adding sodium thiosulfate solution until the mixture no longer tests positive for oxidizing agents (e.g., using potassium iodide-starch paper).
-
Adjust the pH of the final solution to a neutral range (pH 6-8) using appropriate acids or bases.
-
Dispose of the neutralized solution in accordance with local regulations for chemical waste.
Note: This is a general guideline and must be adapted and validated for this compound specifically. The reaction byproducts should be assessed for toxicity before final disposal. Always consult with your institution's environmental health and safety department for specific guidance.
References
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. health.uconn.edu [health.uconn.edu]
- 6. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guidance for Handling Pyrindamycin B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pyrindamycin B. As a potent pyrrolo[1][2]benzodiazepine (PBD) antibiotic, this compound is a highly cytotoxic agent requiring stringent safety measures to mitigate exposure risks. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly potent and cytotoxic compound. Due to its mechanism of action as a DNA alkylating agent, it should be handled as a potential carcinogen, mutagen, and teratogen.
Summary of Hazards:
| Hazard Classification | Description |
| Acute Toxicity | Expected to be highly toxic upon ingestion, inhalation, or skin contact. |
| Carcinogenicity | As a DNA alkylating agent, it should be considered a potential carcinogen. |
| Mutagenicity | Expected to be mutagenic. |
| Teratogenicity | Potential to cause developmental toxicity. |
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to prevent any direct contact with this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the solid compound or when there is a risk of aerosol generation. | Prevents inhalation of the potent compound. |
Operational Plan: Handling and Experimental Procedures
All handling of this compound must be conducted within a designated controlled area to minimize the risk of contamination.
Designated Handling Area:
-
Primary Engineering Control: A certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification must be used for all manipulations of this compound, including weighing, reconstituting, and aliquoting.
-
Restricted Access: The area where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel only.
Experimental Workflow:
The following diagram outlines the necessary steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol: Preparation of a this compound Stock Solution
This protocol is a representative procedure for safely preparing a stock solution of a potent cytotoxic compound and should be adapted to specific experimental needs.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated work area within the BSC by covering the surface with absorbent, plastic-backed paper.
-
Assemble all necessary materials: this compound vial, appropriate solvent (e.g., DMSO), sterile, sealed vials for aliquots, and calibrated micropipettes with aerosol-resistant tips.
-
-
Weighing (if starting from solid):
-
If weighing the solid compound, perform this task within a balance enclosure inside the BSC to contain any airborne particles.
-
Use dedicated, labeled weighing tools that can be decontaminated or disposed of as cytotoxic waste.
-
-
Reconstitution:
-
Carefully unseal the this compound vial inside the BSC.
-
Using a calibrated micropipette, slowly add the required volume of solvent to the vial to achieve the desired concentration. To minimize aerosol formation, dispense the solvent down the side of the vial.
-
Gently swirl the vial to dissolve the compound completely. Avoid shaking or vortexing, which can generate aerosols.
-
-
Aliquoting:
-
Once dissolved, aliquot the stock solution into pre-labeled, sterile cryovials.
-
Securely cap and seal each aliquot.
-
-
Storage:
-
Store the aliquots at -20°C or as recommended by the manufacturer, protected from light.
-
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, absorbent paper, vials, pipette tips) must be placed in a designated, labeled, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | Unused stock solutions and contaminated liquid media should be collected in a clearly labeled, sealed, and leak-proof cytotoxic liquid waste container. |
| Sharps | Needles and other sharps must be placed in a designated cytotoxic sharps container. |
Decontamination:
-
All surfaces and equipment within the BSC should be decontaminated after each use. A solution of 1% sodium hypochlorite followed by 70% ethanol is a common and effective decontamination procedure. Allow for appropriate contact time.
-
Non-disposable equipment must be thoroughly decontaminated before removal from the designated handling area.
Mechanism of Action
This compound, as a member of the PBD family, exerts its cytotoxic effects by binding to the minor groove of DNA and forming a covalent bond with a guanine base. This DNA alkylation event disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cells.
Signaling Pathway Diagram:
Caption: Covalent binding of this compound to DNA leads to cell death.
By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with this potent cytotoxic agent and ensure a safe and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
